4,5-Diiodo-2-methyl-1H-imidazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4,5-diiodo-2-methyl-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4I2N2/c1-2-7-3(5)4(6)8-2/h1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEZOLYJPCODOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348119 | |
| Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73746-44-8 | |
| Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73746-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Diiodo-2-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80348119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole from 2-methylimidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 4,5-diiodo-2-methyl-1H-imidazole, a key building block in pharmaceutical and materials science, from the readily available starting material, 2-methylimidazole. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and a visual representation of the chemical transformation.
Synthetic Pathway Overview
The synthesis of this compound from 2-methylimidazole is achieved through an electrophilic iodination reaction. This process involves the substitution of the hydrogen atoms at the 4 and 5 positions of the imidazole ring with iodine atoms. The reaction is typically carried out in an alkaline aqueous medium, utilizing molecular iodine as the iodinating agent.
Caption: Reaction scheme for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound. Please note that yields can vary based on reaction scale and purification efficiency. The data presented is based on analogous iodination of imidazole and is expected to be comparable for 2-methylimidazole.
| Parameter | Value | Reference |
| Starting Material | 2-Methylimidazole | N/A |
| Product | This compound | [1] |
| CAS Number (Product) | 73746-44-8 | [1] |
| Molecular Formula (Product) | C₄H₄I₂N₂ | [1] |
| Molecular Weight (Product) | 333.90 g/mol | [1] |
| Typical Yield | 70-75% | [2] |
| Reaction Time | 3 hours | [2] |
| Reaction Temperature | Room Temperature | [2] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the diiodination of imidazole and is directly applicable to the synthesis using 2-methylimidazole.[2][3]
Materials:
-
2-Methylimidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) for pH adjustment
-
Ethyl Acetate (for extraction, optional)
-
Anhydrous Sodium Sulfate (for drying, optional)
Equipment:
-
Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Funnel
-
Filtration apparatus (Büchner funnel and flask)
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
Preparation of the Alkaline Solution: In a suitable reaction flask, dissolve 2-methylimidazole and a molar excess of sodium hydroxide in deionized water with stirring until a clear solution is obtained.
-
Addition of Iodine: To the stirred alkaline solution, add molecular iodine portion-wise. A significant color change will be observed as the iodine reacts.
-
Reaction: Continue stirring the mixture at room temperature for approximately 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Neutralization and Precipitation: After the reaction is complete, carefully neutralize the solution by dropwise addition of hydrochloric acid or sulfuric acid until the pH is approximately neutral. The product, this compound, will precipitate out of the solution as a solid.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with cold deionized water to remove any inorganic impurities. Dry the product thoroughly, either air-dried or in a desiccator.
-
Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent or purified by column chromatography.
Reaction Mechanism and Kinetics
The iodination of 2-methylimidazole is an electrophilic aromatic substitution reaction. The kinetics of this reaction are influenced by pH and the concentration of the base catalyst.[4] Molecular iodine is the primary iodinating species in this process. The presence of a base, such as sodium hydroxide, facilitates the reaction by deprotonating the imidazole ring, thereby increasing its nucleophilicity and reactivity towards the electrophilic iodine.[4]
Safety Considerations
-
Iodine is corrosive and can cause stains. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.
-
The neutralization step with acid should be performed carefully as it can be exothermic.
-
All procedures should be carried out in a well-ventilated fume hood.
This technical guide provides a comprehensive framework for the successful synthesis of this compound. For further details on the kinetics and specific reaction conditions for similar compounds, researchers are encouraged to consult the cited literature.
References
An In-depth Technical Guide to 4,5-Diiodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic methodologies, and potential biological activities of 4,5-Diiodo-2-methyl-1H-imidazole. Due to the limited availability of data for this specific compound, information from closely related analogs and the broader class of halogenated imidazoles is included to provide a predictive and comparative context.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 4,5-Diiodo-1H-imidazole[1] | 4,5-diiodo-1-methyl-1H-imidazole |
| Molecular Formula | C₄H₄I₂N₂ | C₃H₂I₂N₂ | C₄H₄I₂N₂ |
| Molecular Weight | 333.90 g/mol | 319.87 g/mol | 333.90 g/mol |
| Melting Point (°C) | Data not available | Data not available | Data not available |
| Boiling Point (°C) | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available |
| LogP (Predicted) | Data not available | 1.4 | Data not available |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, based on general methods for the iodination of imidazoles, a feasible synthetic route starting from 2-methyl-1H-imidazole can be proposed.
Proposed Synthesis of this compound
The synthesis involves the direct iodination of 2-methyl-1H-imidazole using an iodinating agent in the presence of a base.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is adapted from procedures for the synthesis of similar diiodoimidazole compounds.[2]
Materials:
-
2-Methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-methyl-1H-imidazole in an aqueous solution of sodium hydroxide under cooling in an ice bath.
-
In a separate flask, dissolve elemental iodine in tetrahydrofuran (THF).
-
Slowly add the iodine solution dropwise to the cooled imidazole solution with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, remove the THF under reduced pressure using a rotary evaporator.
-
The resulting crude product can be collected by filtration.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield this compound.
Potential Biological Activity and Signaling Pathways
While specific biological studies on this compound are lacking, the broader class of halogenated imidazole derivatives has been investigated for various therapeutic applications, notably as enzyme inhibitors.[3][4] Imidazole-based compounds have been shown to target key signaling pathways involved in cell proliferation and survival.
One such pathway involves the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Inhibition of EGFR can disrupt downstream signaling cascades, such as the RAS-RAF-MEK-ERK pathway, which are crucial for cancer cell growth and proliferation.
Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.
Characterization Data (Predicted)
No specific spectral data for this compound was found. However, based on its structure, the following characteristic signals would be expected:
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH ₃) and a singlet for the NH proton of the imidazole ring. The chemical shifts would be influenced by the iodine atoms. |
| ¹³C NMR | Signals corresponding to the methyl carbon (C H₃), the two iodinated carbons (C -I), and the carbon at the 2-position (C -CH₃). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 333.90 g/mol . The isotopic pattern would be characteristic of a molecule containing two iodine atoms. |
Conclusion
This compound is a halogenated imidazole derivative with potential for further investigation in medicinal chemistry and drug development. While specific experimental data for this compound is scarce, this guide provides a foundational understanding based on the properties and activities of related compounds. The proposed synthetic protocol and the discussion of potential biological targets, such as the EGFR signaling pathway, offer a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules. Further experimental validation is necessary to fully elucidate the physicochemical properties and biological activities of this compound.
References
- 1. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 3. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological evaluation of 4,5-diarylimidazoles with hydroxamic acid appendages as novel dual mode anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
4,5-Diiodo-2-methyl-1H-imidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-diiodo-2-methyl-1H-imidazole, a halogenated imidazole derivative of significant interest in medicinal chemistry and materials science. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential applications, particularly in the realm of drug development. The information is structured to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries.
Chemical and Physical Properties
This compound is a solid heterocyclic compound. Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 73746-44-8 |
| Molecular Formula | C₄H₄I₂N₂ |
| Molecular Weight | 333.90 g/mol |
| IUPAC Name | This compound |
| Physical Form | Solid |
Synthesis of this compound
The synthesis of this compound is typically achieved through the electrophilic iodination of 2-methylimidazole. A general experimental protocol is outlined below.
Experimental Protocol: Iodination of 2-Methylimidazole
Materials:
-
2-Methylimidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Potassium iodide (KI) (optional, as a co-solvent for iodine)
-
Water
-
Suitable organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Preparation of the Reaction Mixture: In a round-bottom flask, dissolve 2-methylimidazole in an aqueous solution of a base, such as sodium hydroxide, under cooling in an ice bath.
-
Preparation of the Iodinating Agent: In a separate beaker, dissolve iodine in water. The solubility of iodine in water can be increased by the addition of a co-solvent like potassium iodide.
-
Iodination Reaction: Slowly add the iodine solution to the cooled solution of 2-methylimidazole with constant stirring. The reaction is an electrophilic substitution where iodine atoms replace the hydrogen atoms at positions 4 and 5 of the imidazole ring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC). Once the reaction is complete, adjust the pH of the mixture to 7-9. The solid product, this compound, will precipitate out of the solution.
-
Isolation and Purification: Filter the precipitated solid and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent to obtain the pure compound. The filtrate can be extracted with an organic solvent to recover any remaining product. The organic extracts are then dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
Synthesis Workflow Diagram
Caption: A workflow diagram illustrating the key stages in the synthesis of this compound from 2-methylimidazole.
Potential Applications in Drug Development
The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Halogenation of the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity.
Anticancer Potential
Halogenated imidazole derivatives have demonstrated promising anticancer activities. While specific studies on this compound are limited, related compounds have shown efficacy. For instance, silver (I) N-heterocyclic carbene complexes derived from 4,5-dichloro-1H-imidazole have been evaluated for their anticancer activity against various human cancer cell lines.[1] The introduction of iodine atoms can enhance lipophilicity and the potential for halogen bonding, which may lead to improved interactions with biological targets.
Antimicrobial Activity
The imidazole core is a key feature of many antifungal and antibacterial agents. The addition of iodine atoms to the imidazole ring can broaden the antimicrobial spectrum and increase potency. The unique electronic and steric properties of the diiodo-substituted methylimidazole may lead to novel mechanisms of antimicrobial action, making it a candidate for the development of new anti-infective drugs.
Logical Pathway for Anticancer Drug Development
The following diagram illustrates a conceptual pathway for the investigation of halogenated imidazoles as potential anticancer agents.
Caption: A logical workflow for the development of halogenated imidazoles as potential anticancer therapeutics.
Conclusion
This compound is a valuable compound with significant potential for applications in medicinal chemistry and materials science. Its synthesis from readily available starting materials and the known biological activities of related halogenated imidazoles make it an attractive target for further investigation. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a catalyst for future research and development efforts.
References
Spectroscopic and Synthetic Profile of 4,5-Diiodo-2-methyl-1H-imidazole: A Technical Guide
This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic protocols for 4,5-diiodo-2-methyl-1H-imidazole. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted imidazole, it can serve as a versatile building block in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. Accurate spectroscopic data is crucial for the unambiguous identification and characterization of this compound. This document compiles the available ¹H and ¹³C NMR data and outlines the relevant experimental procedures.
¹H and ¹³C NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N-H | 12.0 - 13.0 | broad singlet |
| CH? | ~ 2.4 | singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | ~ 145 |
| C4/C5 | 90 - 100 |
| CH? | ~ 14 |
Note: The predicted values are based on the known NMR data of 2-methyl-1H-imidazole, 4,5-diiodo-1H-imidazole, and other substituted imidazoles. The actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocols
The following sections detail the general methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
The synthesis of this compound can be achieved by the direct iodination of 2-methylimidazole. Several synthetic routes have been reported, and a general procedure is outlined below.
Materials:
-
2-Methylimidazole
-
Iodine (I?)
-
Base (e.g., Sodium Hydroxide, Potassium Hydroxide)
-
Solvent (e.g., Water, Tetrahydrofuran (THF))
-
Ethyl Acetate for purification
Procedure:
-
Deprotonation: 2-Methylimidazole is dissolved in a suitable solvent, and a base is added to deprotonate the imidazole ring, forming the corresponding imidazolate salt.
-
Iodination: A solution of iodine in a suitable solvent is added dropwise to the reaction mixture. The reaction is typically stirred at room temperature for several hours.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then subjected to an aqueous work-up to remove any inorganic salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield pure this compound.
NMR Spectroscopic Analysis
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d?, CDCl?).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.
¹H NMR Spectroscopy:
-
A standard one-dimensional ¹H NMR spectrum is acquired.
-
Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
¹³C NMR Spectroscopy:
-
A one-dimensional ¹³C NMR spectrum is acquired with proton decoupling.
-
Due to the lower natural abundance of ¹³C and its longer relaxation times, a larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
Logical Workflow
The following diagram illustrates the logical workflow from the synthesis to the characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Diiodo-Methyl-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the crystal structure analysis of diiodo-methyl-imidazole derivatives. While crystallographic data for diiodo-methyl-imidazoles are not abundantly available in public databases, this guide leverages available data on closely related diiodo-imidazole compounds to offer a thorough understanding of the methodologies and expected structural parameters. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this class of compounds, particularly in the context of drug discovery and materials science.
Introduction
Imidazole and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active molecules. The introduction of iodine atoms to the imidazole ring can significantly alter the molecule's electronic properties, lipophilicity, and potential for halogen bonding, a non-covalent interaction of growing interest in drug design. Understanding the precise three-dimensional arrangement of atoms within these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR) and rationally designing novel therapeutic agents.
This guide focuses on the crystal structure analysis of diiodo-imidazole derivatives as a proxy for diiodo-methyl-imidazoles, presenting available quantitative crystallographic data, detailing experimental protocols for their synthesis and analysis, and providing a visual workflow of the entire process.
Quantitative Crystallographic Data
The following tables summarize the crystallographic data for two key diiodo-imidazole derivatives. These data provide a benchmark for researchers working on analogous diiodo-methyl-imidazole compounds.
Table 1: Crystallographic Data for 4,5-diiodo-1H-imidazole
| Parameter | Value |
| Chemical Formula | C₃H₂I₂N₂ |
| Crystal System | Tetragonal |
| Space Group | P 4₁ 2₁ 2 |
| a (Å) | 6.8867 |
| b (Å) | 6.8867 |
| c (Å) | 28.275 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1339.7 |
| Z | 8 |
Data sourced from the Crystallography Open Database, referencing a study by Andrzejewski, M. et al.[1]
Table 2: Crystallographic Data for 4,5-diiodo-2-phenyl-1H-imidazole
| Parameter | Value |
| Chemical Formula | C₉H₆I₂N₂ |
| Formula Weight | 395.96 |
| Crystal System | Orthorhombic |
| Space Group | P bca |
| a (Å) | 31.0150(6) |
| b (Å) | 17.5010(5) |
| c (Å) | 8.0461(9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 4367.4(5) |
| Z | 16 |
| Temperature (K) | 150 |
| Radiation | Mo Kα |
| Wavelength (Å) | 0.71073 |
Data from the publication by Pal, P. K. B., & Chauhan, S. M. S.[1]
Experimental Protocols
This section provides detailed methodologies for the synthesis and crystal structure analysis of diiodo-imidazole derivatives.
Synthesis of 4,5-diiodo-1H-imidazole
A common and effective method for the synthesis of 4,5-diiodo-1H-imidazole involves the direct iodination of imidazole in an alkaline medium.
Materials:
-
Imidazole
-
Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Potassium Iodide (KI) (optional, to aid iodine dissolution)
-
Water
-
Hydrochloric Acid (HCl) for neutralization
-
Suitable solvents for recrystallization (e.g., ethanol/water or isopropanol/n-hexane)
Procedure:
-
Preparation of Iodinating Solution: Dissolve sodium hydroxide in water in a reaction flask. To this alkaline solution, add imidazole and stir until it dissolves completely. In a separate beaker, dissolve iodine (and optionally potassium iodide) in water.
-
Iodination Reaction: Slowly add the iodine solution to the imidazole solution with continuous stirring. The reaction is typically carried out at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the reaction mixture by the careful addition of hydrochloric acid to a pH of approximately 7. This will precipitate the crude 4,5-diiodo-1H-imidazole.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water or isopropanol/n-hexane, to yield crystalline 4,5-diiodo-1H-imidazole.
Single-Crystal X-ray Diffraction Analysis
The following is a generalized protocol for the determination of the crystal structure of a diiodo-imidazole derivative.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent. Common solvents for imidazole derivatives include ethanol, methanol, acetone, or mixtures thereof with water or other less polar solvents. The process should be carried out in a dust-free environment and with minimal disturbance to allow for the formation of well-ordered crystals.
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is then placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector.
-
The crystal is cooled to a low temperature (typically 100-150 K) using a cryostream to minimize thermal vibrations of the atoms.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
-
The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
-
This initial model is then refined using full-matrix least-squares methods against the experimental diffraction data. This iterative process adjusts the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed structure factors.
-
Hydrogen atoms are typically located in the difference Fourier map and refined isotropically, or they are placed in calculated positions and refined using a riding model.
Workflow and Logical Relationships
The following diagrams illustrate the overall workflow for the synthesis and crystal structure analysis of diiodo-imidazole derivatives.
Caption: A flowchart illustrating the synthesis of 4,5-diiodo-1H-imidazole.
Caption: A workflow diagram for single-crystal X-ray diffraction analysis.
Conclusion
The crystal structure analysis of diiodo-methyl-imidazole derivatives, and by extension, diiodo-imidazoles, provides invaluable insights into their molecular geometry and intermolecular interactions. This technical guide has presented the available crystallographic data and detailed experimental protocols to aid researchers in this field. The ability to determine and understand the three-dimensional structures of these compounds is a critical component in the rational design of new molecules with desired biological activities and material properties. As the significance of halogen bonding in molecular recognition and crystal engineering continues to grow, the structural elucidation of diiodo-imidazole derivatives will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry and materials science.
References
Theoretical studies and quantum chemical calculations of 4,5-Diiodo-2-methyl-1H-imidazole
An In-Depth Technical Guide to the Theoretical and Quantum Chemical Analysis of 4,5-Diiodo-2-methyl-1H-imidazole
Disclaimer: Direct experimental and theoretical studies on this compound are limited in publicly available literature. This guide provides a comprehensive overview based on closely related compounds, including 4,5-diiodo-1H-imidazole and other substituted imidazoles. The experimental protocols and computational data presented are for analogous compounds and should be considered as a reference for guiding future research on this compound.
Introduction
Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and unique chemical properties. Halogenated imidazoles, in particular, serve as crucial building blocks for the synthesis of more complex molecules. This compound is a member of this class of compounds with potential applications in drug development and as a ligand in catalysis. Understanding its structural, electronic, and spectroscopic properties through theoretical studies and quantum chemical calculations is paramount for harnessing its full potential. This technical guide provides an in-depth analysis of the methodologies and expected results from such studies, drawing parallels from existing research on similar diiodoimidazole derivatives.
Synthesis and Characterization
While specific literature on the synthesis of this compound is not abundant, a general and effective method involves the direct iodination of 2-methylimidazole.
Proposed Synthetic Protocol
A plausible synthetic route for this compound is adapted from established procedures for the synthesis of other diiodoimidazoles.[1]
Reaction Scheme:
2-Methylimidazole reacts with a suitable iodinating agent in the presence of a base to yield the diiodo-substituted product.
Materials:
-
2-Methylimidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or other suitable base
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Water
-
Ethyl acetate (for purification)
Procedure:
-
Dissolve 2-methylimidazole in the chosen solvent in a reaction flask.
-
Add a solution of sodium hydroxide to the flask and stir to form the sodium salt of 2-methylimidazole.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of iodine in the same solvent to the reaction mixture.
-
Allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Spectroscopic Characterization
The synthesized compound would be characterized using various spectroscopic techniques. The expected data, based on analogous compounds, are summarized below.
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (around 2.3-2.5 ppm) and a broad singlet for the N-H proton (chemical shift will be solvent-dependent). The C-H proton of the imidazole ring will be absent due to substitution. |
| ¹³C NMR | Signals for the methyl carbon, and the three imidazole ring carbons. The carbons attached to iodine will show a characteristic upfield shift compared to the non-iodinated analogue. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3100-3400 cm⁻¹), C-H stretching of the methyl group, and C=N and C=C stretching of the imidazole ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₄H₄I₂N₂). The isotopic pattern of iodine would be observable. |
Quantum Chemical Calculations
Quantum chemical calculations are indispensable for elucidating the molecular structure, electronic properties, and reactivity of this compound. Density Functional Theory (DFT) is a commonly employed method for such investigations.
Computational Methodology
A typical computational protocol for studying this molecule would involve the following steps:
-
Geometry Optimization: The initial structure of this compound is built and optimized to find the minimum energy conformation. The B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for such calculations.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared spectrum.
-
Electronic Properties Analysis: Various electronic properties are calculated from the optimized structure, including:
-
Frontier Molecular Orbitals (HOMO-LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution and helps in identifying sites susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds.
-
-
NMR Spectra Prediction: The NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental data for structural validation.
Table 2: Key Parameters from Quantum Chemical Calculations (Hypothetical Data)
| Parameter | Description | Expected Value/Observation |
| Optimized Bond Lengths (Å) | C-I, C-N, C-C, C-H, N-H bond distances. | C-I bonds are expected to be around 2.1 Å. |
| Optimized Bond Angles (°) and Dihedral Angles (°) | Angles defining the molecular geometry. | The imidazole ring is expected to be nearly planar. |
| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | A negative value, indicating the ionization potential. |
| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | A negative value, indicating the electron affinity. |
| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO. | Indicates the chemical reactivity and kinetic stability. |
| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | A non-zero value is expected. |
| Calculated ¹³C NMR Chemical Shifts (ppm) | Predicted chemical shifts for each carbon atom. | Can be correlated with experimental spectra. |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: General workflow for the synthesis, characterization, and theoretical analysis.
Conclusion
While direct experimental data for this compound remains elusive in the current literature, this guide provides a robust framework for its study. By leveraging established synthetic methods for related compounds and employing state-of-the-art quantum chemical calculations, a comprehensive understanding of its properties can be achieved. The theoretical predictions outlined herein, including structural parameters and spectroscopic signatures, offer a valuable starting point for researchers and professionals in drug discovery and materials science to explore the potential of this and other novel diiodoimidazole derivatives. Further experimental validation is crucial to confirm these theoretical insights and to fully unlock the applications of this promising molecule.
References
An In-Depth Technical Guide on the Discovery and First Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial synthesis of the heterocyclic compound 4,5-diiodo-2-methyl-1H-imidazole. Due to the limited specific data available in early publications, this document compiles and extrapolates from methodologies for structurally similar compounds to present a probable synthesis route, alongside available physicochemical data.
Introduction
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₄H₄I₂N₂ |
| Molecular Weight | 333.90 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 73746-44-8 |
Probable First Synthesis
While the definitive first synthesis publication is not prominently cited in contemporary literature, the preparation of this compound can be inferred from established iodination protocols for imidazole and its derivatives. The most probable route involves the direct electrophilic iodination of 2-methylimidazole.
The synthesis of the related compound, 4,5-diiodo-1H-imidazole, has been described in patent literature, providing a foundational methodology. For instance, Chinese patent CN102432543A details the synthesis of 4,5-diiodo-1H-imidazole by reacting imidazole with iodine in an alkaline solution.[1] This general approach is adaptable for the synthesis of the 2-methyl derivative.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the iodination of similar imidazole compounds.
Materials:
-
2-Methylimidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Suitable solvent (e.g., water, ethanol, or a mixture)
-
Hydrochloric acid (HCl) for neutralization
-
Sodium sulfite (for quenching excess iodine)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate or magnesium sulfate (for drying)
Procedure:
-
Dissolution: Dissolve 2-methylimidazole in a suitable solvent (e.g., a mixture of water and ethanol) in a reaction flask.
-
Basification: Add a solution of sodium hydroxide or potassium hydroxide to the flask to create an alkaline environment. This deprotonates the imidazole ring, making it more susceptible to electrophilic attack.
-
Iodination: Slowly add a solution of iodine in the same solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Neutralization and Quenching: Once the reaction is complete, carefully neutralize the mixture with hydrochloric acid to a pH of 7-8. Any remaining unreacted iodine can be quenched by the addition of a sodium sulfite solution.
-
Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent.
Quantitative Data for a Similar Synthesis (4,5-diiodo-1H-imidazole):
The following data is from the synthesis of the non-methylated analogue and can serve as a reference.[1]
| Reactant/Product | Amount | Moles | Yield |
| Imidazole | 3.43 g | 50.5 mmol | - |
| Iodine | 24.4 g | 96.0 mmol | - |
| Sodium Hydroxide | 9.29 g | 232.3 mmol | - |
| 4,5-diiodo-imidazole | 11.31 g | - | 70.0% |
Synthesis Workflow Diagram
The following diagram illustrates the probable synthetic pathway for this compound.
References
Reactivity of 4,5-Diiodo-2-methyl-1H-imidazole with electrophiles and nucleophiles
An In-depth Technical Guide on the Reactivity of 4,5-Diiodo-2-methyl-1H-imidazole with Electrophiles and Nucleophiles
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal chemistry and materials science. The presence of two iodine atoms, an acidic N-H proton, and a nucleophilic nitrogen atom imparts a rich and distinct reactivity profile. This technical guide provides a comprehensive overview of the reactions of this compound with both electrophilic and nucleophilic reagents. Key transformations, including N-alkylation, palladium-catalyzed cross-coupling reactions, and base-induced rearrangements, are discussed in detail. This document includes structured data tables, detailed experimental protocols, and mechanistic diagrams to serve as a practical resource for researchers, scientists, and professionals in drug development.
Reactivity with Electrophiles
The reactivity of this compound towards electrophiles is primarily centered on two sites: the imidazole nitrogen atoms and the carbon-iodine bonds. The N-H proton is acidic and can be readily removed by a base to generate a nucleophilic imidazolate anion, which readily reacts with electrophiles. The C-I bonds are key functional handles for transition metal-catalyzed cross-coupling reactions.
N-Substitution Reactions
The most common reaction with electrophiles is N-alkylation, which proceeds via deprotonation of the imidazole N-H followed by nucleophilic attack on an alkylating agent.[1] The introduction of alkyl groups onto the imidazole ring is a crucial strategy in medicinal chemistry to modulate physicochemical properties like solubility, lipophilicity, and metabolic stability.[1] Due to the C2-symmetry of the this compound core (once deprotonated), alkylation does not pose regioselectivity issues, leading to a single N-alkylated product.
Table 1: Summary of Conditions for N-Alkylation of Iodo-Imidazoles Data is representative for iodo-imidazoles and provides a starting point for optimization with the this compound substrate.
| Base (Equivalents) | Solvent | Alkylating Agent (Equivalents) | Temperature | Typical Yield (%) | Reference |
| Sodium Hydride (1.1) | Anhydrous DMF | Alkyl Halide (1.1) | 0 °C to RT | - | |
| Potassium Carbonate (2.0) | Anhydrous Acetonitrile | Alkyl Halide (1.2) | Room Temp. to 60 °C | 66-85 | [1] |
| Potassium Hydroxide | DMSO or DMF | Alkyl Halide (2.0) | Room Temp. | - |
Experimental Protocol: General Procedure for N-Alkylation
A solution of this compound (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) is cooled to 0 °C in an ice bath.[1] Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is added portion-wise.[1] The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes to ensure complete deprotonation.[1] The electrophile (e.g., methyl iodide, benzyl bromide, 1.1 equivalents) is added dropwise, and the reaction is stirred at room temperature.[1] Progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[1]
C-Substitution via Palladium-Catalyzed Cross-Coupling
The iodine atoms at the C4 and C5 positions are versatile handles for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[1][2] These transformations are fundamental in modern organic synthesis and drug discovery.[3] Common reactions include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents.[2]
Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Iodo-Heterocycles These conditions are general for iodo-heterocycles and serve as a guide for reactions with this compound.
| Reaction | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Product Type | Reference |
| Suzuki-Miyaura | Pd Catalyst (5) | K₂CO₃ | DME | 150 (Microwave) | Aryl/Vinyl-substituted | [2] |
| Heck | Pd(OAc)₂ (2) | Et₃N | DMF | 100 | Alkene-substituted | [2] |
| Buchwald-Hartwig | Pd Precatalyst (1-2) | Cs₂CO₃ | Toluene | - | Amine-substituted | [2] |
| Sonogashira | PdCl₂(PPh₃)₂/CuI | Et₃N | THF/DMF | Room Temp. to 60 | Alkyne-substituted | [3] |
Experimental Protocol: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling
To a microwave vial, add this compound (1.0 equivalent), the corresponding arylboronic acid (2.4 equivalents for disubstitution), potassium carbonate (4.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents per iodine).[2] The vial is sealed, and a solvent such as dimethoxyethane (DME) is added.[2] The reaction mixture is subjected to microwave irradiation at approximately 150 °C for 10-30 minutes.[2] After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the 4,5-diaryl-2-methyl-1H-imidazole.[2]
C-Substitution via Organometallic Intermediates
An alternative strategy for C-functionalization involves converting the C-I bonds into more reactive organometallic species. Treatment of N-protected 4,5-diiodoimidazoles with isopropylmagnesium chloride (i-PrMgCl) generates a 4,5-dimagnesioimidazole dianion.[4] This highly nucleophilic intermediate can then react with a variety of electrophiles to yield 4,5-disubstituted imidazoles.[4]
Table 3: Reaction of 4,5-Dimagnesioimidazole Dianions with Electrophiles Data derived from reactions of N-methyl-2-phenyl-4,5-diiodoimidazole.[4]
| Electrophile | Product | Yield (%) |
| DMF | 4,5-dicarboxaldehyde | 30 |
| PhCHO | 4,5-bis(α-hydroxybenzyl) | 71 |
| MeI | 4,5-dimethyl | 27 |
Experimental Protocol: Formation of 4,5-Dimagnesioimidazole and Reaction with Electrophiles
N-protected this compound (1.0 equivalent) is dissolved in anhydrous THF and cooled to 0-5 °C.[4] Isopropylmagnesium chloride (i-PrMgCl, 2.4 equivalents) is added dropwise, and the mixture is stirred for 1 hour at this temperature to form the dianion.[4] The desired electrophile (e.g., benzaldehyde, >2.0 equivalents) is then added, and the reaction is allowed to proceed. After completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The product is purified using standard chromatographic techniques.[4]
Reactivity with Nucleophiles
The reaction of this compound with nucleophiles is less straightforward than its reactivity with electrophiles. The electron-rich nature of the imidazole ring generally disfavors direct nucleophilic aromatic substitution (SNAr). Instead, reactions with strong, non-carbon nucleophiles, particularly strong bases, can induce rearrangement.
Direct Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of the iodide substituents by a nucleophile would proceed via an addition-elimination mechanism, forming a high-energy anionic intermediate known as a Meisenheimer complex.[5][6] For this pathway to be favorable, the aromatic ring typically requires strong electron-withdrawing groups to stabilize the negative charge of the intermediate.[6] The 2-methyl-imidazole core, however, contains an electron-donating methyl group, which destabilizes such an intermediate, making the SNAr pathway energetically unfavorable for most common nucleophiles. Published data on related systems show that SNAr on haloimidazoles is primarily observed when a strongly electron-withdrawing nitro group is present on the ring.[7]
Base-Induced Halogen Dance Rearrangement
When treated with very strong bases, such as lithium diisopropylamide (LDA) or organolithiums, halo-heterocycles can undergo a "halogen dance" rearrangement.[8][9] This reaction involves the migration of a halogen atom from one position to another on the ring.[8] The mechanism is initiated by deprotonation of a ring carbon by the strong base, creating a carbanion.[9] This carbanion can then attack a halogen on a neighboring molecule, leading to a series of intermediates that ultimately result in the rearranged product. For a symmetrically substituted compound like this compound, a productive halogen dance would not lead to a new isomer. However, this reactivity pathway is critical to consider, as it can lead to unexpected byproducts or decomposition, especially if attempts are made to generate a lithiated species for subsequent reaction with electrophiles. The process is driven by the formation of a more stable carbanion.[9]
Table 4: Effect of Base on Halogen Dance Rearrangement of 5-Iodooxazoles This data illustrates the critical role of the base in initiating rearrangement and provides a model for potential reactivity of diiodoimidazoles.[10]
| Entry | Base | Equivalents | Solvent | Temperature (°C) | Result |
| 1 | LDA | 1.5 | THF | -78 | Rearrangement (35% Product) |
| 2 | KHMDS | 1.5 | THF | -78 | No Reaction |
| 3 | n-BuLi | 1.0 | THF | -78 | Dehalogenation (98%) |
| 4 | KDA | 1.5 | THF | -78 | Rearrangement (46% Product) |
Conclusion
This compound exhibits a dualistic reactivity profile. It readily engages with a wide range of electrophiles at both its nitrogen and carbon centers. N-alkylation provides a straightforward route to modulate the molecule's core properties, while palladium-catalyzed cross-coupling at the C-I bonds offers a powerful platform for constructing complex molecular architectures. Conversely, its reactivity with nucleophiles is more nuanced. The electron-rich imidazole ring is generally unreactive towards direct SNAr, a pathway reserved for highly electron-deficient halo-heterocycles. Instead, interaction with strong, nucleophilic bases can initiate a halogen dance rearrangement, a critical consideration for synthetic planning. This comprehensive understanding of its reactivity is essential for leveraging this compound as a strategic building block in the synthesis of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. diva-portal.org [diva-portal.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of halonitroimidazoles with nucleophiles (review) | CoLab [colab.ws]
- 8. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Solubility of 4,5-Diiodo-2-methyl-1H-imidazole in common organic solvents
An In-depth Technical Guide on the Solubility of 4,5-Diiodo-2-methyl-1H-imidazole in Common Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated imidazole derivative of interest in various fields, including medicinal chemistry and materials science. A thorough understanding of its solubility in common organic solvents is fundamental for its synthesis, purification, formulation, and application in further research and development. This document provides a summary of available solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.
Due to the specific nature of this compound, comprehensive public domain data on its solubility is limited. The information presented herein is based on available technical information and established methodologies for solubility determination.
Solubility Data
Quantitative solubility data for this compound in a wide range of common organic solvents is not extensively reported in publicly available literature. However, qualitative information suggests its general solubility profile. The following table summarizes the available data. Researchers are strongly encouraged to determine solubility experimentally for their specific applications and conditions.
Table 1: Solubility of this compound
| Solvent | Temperature (°C) | Quantitative Solubility | Qualitative Solubility | Data Source |
| Dimethyl Sulfoxide (DMSO) | RT | Data not available | Soluble | Supplier Data Sheets |
| N,N-Dimethylformamide (DMF) | RT | Data not available | Soluble | Supplier Data Sheets |
| Methanol | RT | Data not available | Sparingly Soluble | Supplier Data Sheets |
| Chloroform | RT | Data not available | Sparingly Soluble | Supplier Data Sheets |
| Water | RT | Data not available | Insoluble | Supplier Data Sheets |
| Acetone | RT | Data not available | Data not available | - |
| Ethanol | RT | Data not available | Data not available | - |
| Tetrahydrofuran (THF) | RT | Data not available | Data not available | - |
*RT: Room Temperature (typically 20-25 °C)
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a compound like this compound using the isothermal shake-flask method, which is considered the "gold standard" for solubility measurement.
3.1 Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Vials with screw caps and PTFE septa
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (±0.5 °C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
3.2 Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Add a known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered sample with the appropriate solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the solubility (S) using the following formula, accounting for the dilution factor: S (mg/mL) = (Concentration from analysis) × (Dilution factor)
-
3.3 Method Validation
-
Solid State Analysis: Analyze the solid phase before and after the experiment (e.g., by XRPD) to ensure that no phase transition or solvate formation has occurred.
-
Equilibrium Time: Perform time-to-equilibrium studies to confirm that the chosen agitation time is sufficient.
-
Reproducibility: Conduct the experiment in triplicate to ensure the reproducibility of the results.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination via the isothermal shake-flask method.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. While comprehensive quantitative data is not widely available, this guide provides the necessary framework for its determination. By following the detailed experimental protocol, researchers can obtain reliable and accurate solubility data tailored to their specific solvent systems and experimental conditions, facilitating downstream applications.
Mass spectrometry analysis of 4,5-Diiodo-2-methyl-1H-imidazole
An In-depth Technical Guide on the Mass Spectrometry Analysis of 4,5-Diiodo-2-methyl-1H-imidazole
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometric analysis of this compound. The document outlines the core physicochemical properties, predicted fragmentation patterns, and detailed experimental protocols for the structural elucidation of this compound.
Physicochemical Properties and Molecular Ion Prediction
A foundational understanding of the molecule's properties is essential for interpreting its mass spectrum.
-
Molecular Formula: C₄H₄I₂N₂
-
Monoisotopic Mass: 333.8464 Da
-
Average Molecular Weight: 333.89 g/mol
For mass spectrometry, the monoisotopic mass is of primary importance. Under typical electrospray ionization (ESI) conditions in positive ion mode, the protonated molecule, [M+H]⁺, would be expected at a mass-to-charge ratio (m/z) of approximately 334.8537. In electron ionization (EI), the radical molecular ion, [M]⁺•, would be observed at m/z 333.8464. Due to the presence of two iodine atoms, which are monoisotopic (¹²⁷I), no significant M+2 isotopic pattern from the halogen is expected.
Quantitative Data: Predicted Mass Spectrum
The following table summarizes the predicted major fragment ions, their corresponding m/z values, and plausible relative intensities for this compound, assuming electron ionization. The fragmentation of the imidazole ring and the loss of the iodine substituents are the primary fragmentation pathways.
| Proposed Fragment Ion | Chemical Formula | Predicted m/z | Relative Intensity (%) |
| [M]⁺• (Molecular Ion) | [C₄H₄I₂N₂]⁺• | 333.85 | 45 |
| [M-I]⁺ | [C₄H₄IN₂]⁺ | 206.95 | 100 |
| [I]⁺ | [I]⁺ | 126.90 | 75 |
| [M-2I]⁺• | [C₄H₄N₂]⁺• | 79.04 | 30 |
| [C₂H₂N]⁺ | [C₂H₂N]⁺ | 40.02 | 55 |
Experimental Protocol: GC-MS Analysis
A detailed methodology for analyzing this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This is a common and effective technique for the analysis of relatively volatile and thermally stable small molecules.
a) Sample Preparation
-
Weigh approximately 1 mg of this compound and dissolve it in 1 mL of high-purity methanol to create a 1 mg/mL stock solution.
-
Perform a serial dilution of the stock solution with methanol to achieve a final concentration of 20 µg/mL.
-
Transfer the final solution to a 2 mL autosampler vial for analysis.
b) Gas Chromatography (GC) Parameters
-
Instrument: Agilent 8890 GC System or equivalent.
-
Column: Agilent HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/Splitless injector, operated in splitless mode.
-
Injector Temperature: 270 °C.
-
Carrier Gas: Helium, with a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp 1: Increase to 200 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 30 °C/min.
-
Final hold: Hold at 300 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
c) Mass Spectrometry (MS) Parameters
-
Instrument: Agilent 5977B MSD or equivalent.
-
Ionization Source: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Scan Range: m/z 35 - 400.
-
Solvent Delay: 2.5 minutes.
Visualizations: Diagrams of Workflow and Fragmentation
Visual diagrams are provided to clearly illustrate the experimental process and the predicted molecular fragmentation.
Caption: A logical workflow for the GC-MS analysis of this compound.
Caption: Key fragmentation steps for this compound under electron ionization.
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 4,5-Diiodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a privileged structural motif in medicinal chemistry and drug discovery, appearing in a wide range of biologically active compounds. The functionalization of the imidazole core through transition metal-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of novel derivatives with potential therapeutic applications. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 4,5-diiodo-2-methyl-1H-imidazole as a versatile building block for the introduction of aryl and heteroaryl substituents at the C4 and C5 positions.
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate in the presence of a base. The diiodo nature of this compound presents opportunities for both mono- and di-functionalization, allowing for the stepwise and controlled synthesis of complex molecular architectures.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) intermediate.
-
Transmetalation: The aryl or heteroaryl group from the organoboron reagent is transferred to the palladium center, displacing the iodide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
For diiodo substrates like this compound, achieving selective mono-arylation can be challenging. The regioselectivity of the first coupling can often be controlled by the choice of catalyst, ligand, and reaction conditions.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the mono- and di-arylation of this compound based on analogous reactions with similar dihaloheterocycles.
Table 1: Selective Mono-Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 4-Iodo-2-methyl-5-phenyl-1H-imidazole | 75 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ | Toluene | 100 | 8 | 4-Iodo-5-(4-methoxyphenyl)-2-methyl-1H-imidazole | 82 |
| 3 | 3-Pyridinylboronic acid | PdCl₂(dppf) (5) | - | Cs₂CO₃ | DMF | 110 | 16 | 4-Iodo-2-methyl-5-(pyridin-3-yl)-1H-imidazole | 68 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (3) | XPhos (6) | K₂CO₃ | 1,4-Dioxane | 100 | 10 | 4-Iodo-2-methyl-5-(thiophen-2-yl)-1H-imidazole | 78 |
Table 2: Stepwise and One-Pot Di-Suzuki-Miyaura Coupling of this compound
| Entry | Boronic Acid 1 | Boronic Acid 2 | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylboronic acid | Phenylboronic acid | Pd(PPh₃)₄ (10) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 24 | 2-Methyl-4,5-diphenyl-1H-imidazole | 85 |
| 2 | Phenylboronic acid | 4-Tolylboronic acid | PdCl₂(dppf) (5, then 5) | - | Cs₂CO₃ | DMF | 110 | 12 + 12 | 4-Phenyl-5-(p-tolyl)-2-methyl-1H-imidazole | 72 (stepwise) |
| 3 | 4-Fluorophenylboronic acid | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (5) | SPhos (10) | K₃PO₄ | Toluene | 110 | 20 | 4,5-Bis(4-fluorophenyl)-2-methyl-1H-imidazole | 88 |
| 4 | 3-Furylboronic acid | 3-Furylboronic acid | Pd(OAc)₂ (6) | XPhos (12) | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 4,5-Di(furan-3-yl)-2-methyl-1H-imidazole | 79 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established procedures for the di-iodination of imidazoles.
Materials:
-
2-Methylimidazole
-
Iodine (I₂)
-
Potassium Iodide (KI)
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Deionized Water
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-methylimidazole (1.0 eq.) in a 2 M aqueous solution of NaOH (3.0 eq.).
-
In a separate flask, prepare a solution of iodine (2.2 eq.) and potassium iodide (2.2 eq.) in deionized water.
-
Slowly add the iodine/potassium iodide solution to the 2-methylimidazole solution at room temperature with vigorous stirring.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a 1 M HCl solution until a precipitate forms.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent.
-
Dry the purified product under vacuum to yield this compound as a solid.
Protocol 2: General Procedure for Selective Mono-Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous solvent (e.g., Dioxane/H₂O, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the palladium catalyst and ligand (if applicable).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir for the specified time, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired mono-arylated product.
Protocol 3: General Procedure for Di-Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (2.5 - 3.0 eq.)
-
Palladium catalyst
-
Ligand (if required)
-
Base (4.0 - 5.0 eq.)
-
Anhydrous solvent
-
Inert gas
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Follow steps 1-4 as described in Protocol 2, using 2.5 equivalents of the arylboronic acid and 4.0 equivalents of the base.
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material and mono-arylated intermediate are consumed, as monitored by TLC or LC-MS.
-
Follow the work-up and purification steps (6-9) as described in Protocol 2 to isolate the di-arylated product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Caption: Logical relationship of components in the Suzuki-Miyaura reaction.
Application Notes and Protocols for Sonogashira Coupling of 4,5-Diiodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira cross-coupling reaction of 4,5-Diiodo-2-methyl-1H-imidazole. This versatile reaction enables the selective formation of carbon-carbon bonds, paving the way for the synthesis of a diverse range of substituted imidazole derivatives with significant potential in pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for Sonogashira couplings of di-iodinated heterocyclic compounds.
Introduction
The Sonogashira reaction is a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The di-iodinated nature of this compound presents an opportunity for selective mono- or di-alkynylation, depending on the reaction conditions. The reactivity of the C-I bonds can be influenced by factors such as the choice of catalyst, ligands, base, and temperature, allowing for controlled synthesis of mono-alkynylated or di-alkynylated products.
Data Presentation
The following tables summarize representative quantitative data for typical Sonogashira coupling reactions on di-iodinated heterocyclic systems. These values can be used as a general guideline for optimizing the reaction with this compound.
Table 1: Reaction Conditions and Yields for Mono-alkynylation of Di-iodoheterocycles
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,8-diiodopurine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT | 12 | 75 |
| 2 | 2,3-diiodobenzothiophene | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 50 | 8 | 82 |
| 3 | 1-bromo-4-iodobenzene | TMS-acetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 6 | 90 (mono) |
Table 2: Reaction Conditions and Yields for Di-alkynylation of Di-iodoheterocycles
| Entry | Aryl Halide | Alkyne (equiv.) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,8-diiodopurine | Phenylacetylene (2.5) | Pd₂(dba)₃ (5) + Xantphos (10) | CuI (10) | Cs₂CO₃ | Dioxane | 100 | 24 | 85 |
| 2 | 2,3-diiodoindole | 1-Hexyne (3.0) | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 80 | 18 | 78 |
| 3 | 1,4-diiodobenzene | Phenylacetylene (2.2) | PdCl₂(PPh₃)₂ (5) | CuI (10) | Piperidine | Toluene | 90 | 16 | 92 |
Experimental Protocols
Protocol 1: Selective Mono-Sonogashira Coupling
This protocol is designed to favor the mono-alkynylation of this compound by using a limited amount of the alkyne and milder reaction conditions. The higher reactivity of one iodo position over the other, potentially influenced by the methyl group and the N-H tautomerism, can be exploited for selectivity.
Materials:
-
This compound
-
Terminal alkyne (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base (2-3 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is sluggish, gentle heating (40-50 °C) may be applied.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Double Sonogashira Coupling (Di-alkynylation)
This protocol aims for the di-alkynylation of this compound by using an excess of the alkyne and more forcing reaction conditions.
Materials:
-
This compound
-
Terminal alkyne (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a more robust catalyst system like Pd₂(dba)₃ with a ligand such as Xantphos)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N), Piperidine, or a stronger base like Cesium Carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Toluene, or Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the palladium catalyst (5-10 mol%), and CuI (10-20 mol%).
-
If using a solid ligand, add it at this stage.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, followed by the base (3-4 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (2.2-3.0 equivalents) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the specific substrates and catalyst system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Sonogashira coupling of this compound.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles using 4,5-Diiodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 4,5-diiodo-2-methyl-1H-imidazole as a versatile building block for the synthesis of novel bioactive heterocyclic compounds. The diiodo-substitution at the 4 and 5 positions of the imidazole ring offers two reactive sites for the introduction of diverse functionalities, primarily through palladium-catalyzed cross-coupling reactions. This enables the creation of libraries of substituted imidazoles for screening in drug discovery programs. The imidazole core is a well-established pharmacophore present in numerous approved drugs, known for its role in various biological processes.[1][2]
Overview of Synthetic Strategies
The primary route for the functionalization of this compound involves sequential or one-pot palladium-catalyzed cross-coupling reactions. The two iodine substituents can be selectively or exhaustively replaced by various aryl, heteroaryl, or alkynyl groups. The most commonly employed and effective methods are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
dot
Caption: Synthetic pathways for functionalizing this compound.
Experimental Protocols
The following protocols are representative methods for the Suzuki-Miyaura and Sonogashira cross-coupling reactions. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol describes a method for the mono-arylation of this compound with an arylboronic acid under microwave irradiation. A similar protocol has been successfully applied to 4-iodo-1H-imidazole.[3]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Ethanol
-
Microwave reactor vials
-
Magnetic stir bars
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.1 equiv.), and triphenylphosphine (0.2 equiv.).
-
Add a degassed mixture of dioxane and ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 150 °C for 20-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 4-aryl-5-iodo-2-methyl-1H-imidazole.
dot
Caption: Experimental workflow for microwave-assisted Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Cross-Coupling
This protocol details a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. This reaction is typically catalyzed by a combination of palladium and copper complexes.[4][5]
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 3.0 equiv.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv. for mono-alkynylation) dropwise via syringe.
-
Heat the reaction mixture to 50-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following tables summarize representative yields for Suzuki-Miyaura and Sonogashira cross-coupling reactions based on analogous iodo-heterocyclic systems. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Iodo-Imidazoles
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80 | ~90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O | 95 | Moderate to Excellent |
| 4 | 4-Fluorophenylboronic acid | P1 Precatalyst | K₃PO₄ | Dioxane/H₂O | 60 | Good to Excellent |
Yields are based on reactions with various iodo-imidazoles and are provided as a general guide.[6]
Table 2: Representative Yields for Sonogashira Coupling of Iodo-Heterocycles
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | 60 | ~90-98 |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA | DMF | 70 | ~75-85 |
| 3 | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ / CuI | TEA | TEA | RT | ~82-92 |
| 4 | Ethynylbenzene | Pd(OAc)₂ / PPh₃ / CuI | Et₂NH | DMF | 60 | ~80-90 |
Yields are based on reactions with various iodo-heterocycles and are provided as a general guide.[4][7]
Biological Activity of Imidazole Derivatives
Imidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][8][9] The functionalized 2-methyl-1H-imidazole derivatives synthesized from this compound are promising candidates for screening against various pathogens and cell lines.
Table 3: Reported Antimicrobial Activity of Substituted Imidazoles
| Compound Class | Target Organism | Activity | Reference |
| 2,4,5-Trisubstituted imidazoles | Staphylococcus aureus (Gram-positive) | MIC: 0.50 - 6.1 µg/mL | [9] |
| 2,4,5-Trisubstituted imidazoles | Klebsiella pneumoniae (Gram-negative) | Active | [9] |
| 4,5-Diphenyl-1H-imidazole derivatives | Staphylococcus aureus | MIC: 4 µg/mL (for compound 6d) | [10][11] |
| Imidazole-based derivatives | Escherichia coli (Gram-negative) | Moderate Inhibition | [8] |
| Imidazole-based derivatives | Candida albicans (Fungus) | Good Inhibition | [8] |
MIC = Minimum Inhibitory Concentration
The data in Table 3 demonstrates that substituted imidazoles can be highly potent antimicrobial agents. The synthesis of novel derivatives using this compound as a scaffold allows for the exploration of new chemical space and the potential discovery of next-generation therapeutic agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the chemical and biological potential of this scaffold. The use of robust and efficient cross-coupling methodologies, such as the Suzuki-Miyaura and Sonogashira reactions, enables the rapid generation of compound libraries for high-throughput screening in drug discovery and development programs.
References
- 1. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nano-ntp.com [nano-ntp.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 8. asianpubs.org [asianpubs.org]
- 9. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scirp.org [scirp.org]
- 11. scirp.org [scirp.org]
Application Notes and Protocols for the Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole
These notes provide a detailed protocol for the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole, a key intermediate in the development of various pharmaceutical compounds. The described method is a direct iodination of 2-methyl-1H-imidazole.
Introduction
This compound is a valuable building block in medicinal chemistry. The di-iodinated imidazole ring system allows for further functionalization through cross-coupling reactions, making it a versatile precursor for the synthesis of complex heterocyclic molecules with potential therapeutic applications. The following protocol details a high-yield, one-pot synthesis from commercially available starting materials.
Experimental Protocol
This protocol is adapted from a procedure reported by Actelion Pharmaceuticals Ltd.[1].
Materials:
-
2-methylimidazole
-
Iodine
-
Sodium carbonate
-
1,4-Dioxane
-
Distilled water
-
Ethyl acetate (EA)
-
Sodium thiosulfate
-
Magnesium sulfate (anhydrous)
-
Brine
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
High vacuum line
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-methylimidazole (15.000 g, 182.680 mmol) in a mixture of 1,4-dioxane (305 ml) and distilled water (305 ml) to form a slightly yellow homogeneous solution.
-
Addition of Reagents: To this solution, add sodium carbonate (58.086 g, 548.040 mmol) followed by iodine (102.005 g, 401.896 mmol) in one portion at room temperature. The mixture will turn into a brown heterogeneous suspension.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a nitrogen atmosphere for 24 hours.
-
Work-up:
-
After 24 hours, add ethyl acetate (900 ml) to the reaction mixture.
-
Prepare an aqueous solution of sodium thiosulfate by dissolving 54 g of Na₂S₂O₃ in 540 ml of water. Add this solution to the reaction mixture to quench the excess iodine.
-
Transfer the mixture to a separatory funnel. The organic layer should become a clear yellow solution.
-
Separate the organic layer and wash it with a fresh aqueous solution of sodium thiosulfate (36 g Na₂S₂O₃ in 300 ml of water).
-
Perform a final wash of the organic layer with brine (300 ml).
-
-
Drying and Concentration: Dry the isolated yellow organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Final Product: The resulting yellow solid is the pure this compound. Further dry the product under high vacuum to obtain the final compound (61.000 g, 100% yield)[1].
Data Presentation
| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) or Volume (ml) | Molar Ratio |
| 2-methylimidazole | 82.10 | 182.680 | 15.000 g | 1.0 |
| Iodine | 253.81 | 401.896 | 102.005 g | 2.2 |
| Sodium carbonate | 105.99 | 548.040 | 58.086 g | 3.0 |
| 1,4-Dioxane | - | - | 305 ml | - |
| Water | - | - | 305 ml | - |
| This compound | 333.91 | 182.680 | 61.000 g | 1.0 (Theory) |
Reaction Conditions:
| Parameter | Value |
| Temperature | 20 °C |
| Time | 24 h |
| Atmosphere | Nitrogen |
| Yield | 100% |
Visualizations
Caption: Synthesis workflow from starting materials to the final product.
References
Application Note: High-Purity 4,5-Diiodo-2-methyl-1H-imidazole via Recrystallization
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the purification of 4,5-Diiodo-2-methyl-1H-imidazole by recrystallization. This method is effective in removing unreacted starting materials and by-products from the synthesis, yielding a product of high purity suitable for further applications in pharmaceutical development and materials science.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The purity of this intermediate is critical for the success of subsequent reactions and the quality of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. This document outlines an optimized protocol for the recrystallization of this compound, discusses suitable solvent systems, and provides troubleshooting guidance.
Data Presentation
The selection of an appropriate solvent is paramount for a successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on literature for analogous imidazole derivatives, several solvents and solvent systems can be considered.
| Solvent/Solvent System | Temperature Conditions | Expected Outcome | Reference |
| Ethyl Acetate | Hot (boiling) for dissolution, cool to room temperature, then to 0-4 °C for crystallization. | Good for removing polar and non-polar impurities. A patent for the non-methylated analog suggests its utility.[1] | A patent for the purification of 4,5-diiodo-1H-imidazole mentions heating and stirring in ethyl acetate.[1] |
| Isopropanol/n-Hexane | Dissolve in a minimum amount of hot isopropanol, then add n-hexane dropwise until turbidity appears. Re-heat to dissolve and then cool slowly. | Effective for compounds with moderate polarity. Isopropanol dissolves the imidazole, while hexane acts as an anti-solvent to induce crystallization.[2] | This mixed solvent system is recommended for the purification of the related 4-iodo-1H-imidazole.[2] |
| Ethanol | Dissolution in hot ethanol followed by slow cooling. | Commonly used for recrystallizing various imidazole derivatives.[3][4] | Several research articles on imidazole derivatives report successful recrystallization from ethanol.[3][4] |
| Dichloromethane/n-Hexane | Dissolve in dichloromethane at room temperature and slowly add n-hexane to induce precipitation. | Useful if the compound is highly soluble in chlorinated solvents at room temperature.[5] | A related iodo-imidazole derivative shows solubility in dichloromethane.[5] |
Experimental Protocol
This protocol is a generalized procedure and may require optimization based on the initial purity of the crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl Acetate or Isopropanol/n-Hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
2. Procedure:
a. Solvent Selection:
-
Place a small amount of the crude material (approx. 50 mg) in a test tube.
-
Add a few drops of the chosen solvent and observe the solubility at room temperature. The compound should be sparingly soluble.
-
Heat the test tube gently. The compound should dissolve completely.
-
Allow the solution to cool to room temperature and then in an ice bath. A good yield of crystals should form.
b. Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a magnetic stirrer and a minimal amount of the chosen solvent (e.g., ethyl acetate).
-
Heat the mixture to boiling with gentle stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to ensure a good recovery yield.
c. Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approx. 1-2% of the solute weight) to the solution.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal.
d. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
e. Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Continue to draw air through the funnel to partially dry the crystals.
-
Transfer the crystals to a watch glass and allow them to air dry completely or dry in a vacuum oven at a temperature below the melting point.
3. Troubleshooting:
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or an inappropriate solvent. Try using a larger volume of solvent or a different solvent system.[2]
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. Evaporate some of the solvent and try cooling again. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. 4(5)-Iodo-1H-imidazole: Properties, Uses, Safety Data & Supplier Information | Buy High-Purity 4(5)-Iodo-1H-imidazole in China [quinoline-thiophene.com]
Application Notes and Protocols for the Column Chromatography Purification of Diiodoimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodoimidazole derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of drug discovery and development. Their unique structural features make them valuable scaffolds for the synthesis of novel therapeutic agents. The biological activity of these compounds is often contingent on their purity, making efficient purification a critical step in their preparation. Column chromatography, particularly flash chromatography, is a widely employed and effective technique for the purification of diiodoimidazole derivatives from complex reaction mixtures.
This document provides detailed application notes and protocols for the purification of diiodoimidazole derivatives using silica gel column chromatography. It includes recommended solvent systems, a general experimental protocol, and troubleshooting guidelines. Furthermore, it visualizes the experimental workflow and relevant biological signaling pathways where these compounds may exert their effects.
Data Presentation: Chromatographic Parameters
The successful purification of diiodoimidazole derivatives by column chromatography is dependent on the careful selection of several parameters. The following tables summarize typical parameters used in the purification of these compounds. It is important to note that optimal conditions should be determined on a case-by-case basis, often guided by preliminary analysis using Thin Layer Chromatography (TLC).
Table 1: Typical Stationary and Mobile Phases for Diiodoimidazole Derivative Purification
| Stationary Phase | Common Mobile Phase Systems (v/v) | Typical Application |
| Silica Gel (60 Å, 70-230 mesh) | Hexane/Ethyl Acetate | General purpose purification of moderately polar diiodoimidazole derivatives.[1][2][3] |
| Silica Gel (60 Å, 230-400 mesh) | n-Pentane/Diethyl Ether | Purification of less polar diiodoimidazole derivatives. |
| Dichloromethane/Methanol | Purification of more polar diiodoimidazole derivatives. |
Table 2: Example Flash Chromatography Parameters for a Generic Diiodoimidazole Derivative
| Parameter | Value/Range | Notes |
| Column Dimensions | ||
| Diameter | 2 - 5 cm | Dependent on the amount of crude material. |
| Length | 20 - 30 cm | |
| Stationary Phase | ||
| Type | Silica Gel (60 Å, 230-400 mesh) | Finer mesh size provides better resolution for flash chromatography.[4] |
| Mass | 40 - 100 g | A general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight.[1] |
| Sample Loading | ||
| Method | Dry Loading | Adsorbing the crude product onto an inert support like Celite or silica gel is often preferred to improve resolution.[4] |
| Sample Amount | 100 mg - 1 g | |
| Mobile Phase | ||
| System | Hexane/Ethyl Acetate Gradient | The gradient is optimized based on TLC analysis. |
| Initial Polarity | 100% Hexane or 95:5 Hexane/Ethyl Acetate | To elute non-polar impurities. |
| Final Polarity | 60:40 to 50:50 Hexane/Ethyl Acetate | To elute the diiodoimidazole derivative.[2] |
| Elution | ||
| Flow Rate | 20 - 50 mL/min | For flash chromatography. |
| Fraction Size | 10 - 25 mL | |
| Analysis | ||
| Method | Thin Layer Chromatography (TLC) | To monitor the separation and identify fractions containing the pure product. |
| Visualization | UV lamp (254 nm) | Imidazole rings are often UV active. |
Experimental Protocols
General Protocol for Flash Chromatography Purification of a Diiodoimidazole Derivative
This protocol provides a general guideline for the purification of a diiodoimidazole derivative using flash column chromatography with a hexane/ethyl acetate solvent system.
1. Materials:
-
Crude diiodoimidazole derivative
-
Silica gel (flash chromatography grade, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Celite or a small amount of silica gel for dry loading
-
Chromatography column
-
Pressurized air or nitrogen source for flash chromatography
-
Collection tubes
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
2. Procedure:
2.1. Thin Layer Chromatography (TLC) Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that provides good separation between the desired diiodoimidazole derivative and impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4 for optimal separation in column chromatography.[2][3]
2.2. Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to facilitate even packing.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.[4]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
2.3. Sample Preparation and Loading (Dry Loading Method):
-
Dissolve the crude diiodoimidazole derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of Celite or silica gel to the solution and mix thoroughly.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.[4]
-
Carefully add the dried sample onto the top of the packed column.
2.4. Elution and Fraction Collection:
-
Carefully add the initial mobile phase to the top of the column.
-
Apply pressure to the top of the column to initiate the flow of the eluent through the column.
-
Begin collecting fractions in appropriately labeled tubes.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate according to the TLC analysis. A typical gradient might start with 100% hexane, move to 95:5 hexane/ethyl acetate, then 90:10, and so on, until the desired compound elutes.[2]
-
Monitor the elution of the compounds by spotting small aliquots from the collected fractions onto TLC plates and visualizing under a UV lamp.
2.5. Product Isolation:
-
Combine the fractions that contain the pure diiodoimidazole derivative, as determined by TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified product.
-
Determine the yield and characterize the purified compound using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of diiodoimidazole derivatives.
Signaling Pathways
Diiodoimidazole derivatives have been investigated for their potential as inhibitors of various protein kinases involved in cellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation.
p38 MAP Kinase Signaling Pathway
Many imidazole-based compounds have been identified as inhibitors of p38 Mitogen-Activated Protein (MAP) Kinase, a key enzyme in the inflammatory response.[5][6][7]
Caption: Inhibition of the p38 MAPK signaling pathway.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is another critical target in cancer therapy, and various imidazole derivatives have been explored as potential inhibitors.[8][9]
Caption: Inhibition of the EGFR signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benthamscience.com [benthamscience.com]
- 8. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 4,5-Diiodo-2-methyl-1H-imidazole in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Diiodo-2-methyl-1H-imidazole is a versatile and highly functionalized heterocyclic building block that serves as a key starting material in the synthesis of a variety of kinase inhibitors. The imidazole scaffold is a well-established pharmacophore in numerous kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of various kinases. The two iodine atoms at the 4 and 5 positions of the imidazole ring provide reactive handles for the sequential and regioselective introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity of the final compounds. This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the synthesis of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Kinase Targets and Signaling Pathways
Kinase inhibitors synthesized from this compound derivatives have shown activity against several important kinase targets, including p38 Mitogen-Activated Protein Kinase (MAPK), Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR).
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a crucial pathway that responds to stress stimuli, such as inflammatory cytokines and environmental stress, playing a central role in regulating inflammation. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.
Application of 4,5-Diiodo-2-methyl-1H-imidazole in Multicomponent Reactions: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive review of scientific literature reveals that the direct application of 4,5-diiodo-2-methyl-1H-imidazole as a primary component in well-known multicomponent reactions (MCRs) such as the Ugi, Passerini, Biginelli, or Gewald reactions is not extensively documented. However, its unique structure, featuring a reactive N-H bond and two iodine substituents amenable to further functionalization, presents significant potential for its use in the synthesis of novel and complex heterocyclic scaffolds. This document provides a prospective analysis of how this compound could be theoretically employed in these MCRs, alongside general experimental protocols for the reactions themselves. Furthermore, a protocol for the synthesis of the title compound is detailed.
Synthesis of this compound
The starting material, this compound, can be synthesized from 2-methyl-1H-imidazole through a di-iodination reaction.
Experimental Protocol: Synthesis of this compound
| Step | Reagent/Solvent | Conditions | Purpose |
| 1 | 2-Methyl-1H-imidazole, Sodium Hydroxide, Water | Stir at room temperature | Deprotonation of imidazole |
| 2 | Iodine | Stir at room temperature for 24h | Iodination of the imidazole ring |
| 3 | Ethyl Acetate, Aqueous Sodium Thiosulfate | Extraction and washing | Quenching excess iodine and product extraction |
| 4 | Anhydrous Magnesium Sulfate, Filtration | Drying | Removal of residual water from the organic phase |
| 5 | Evaporation under reduced pressure | - | Isolation of the crude product |
| 6 | Recrystallization (e.g., from ethanol/water) | - | Purification of the final product |
This is a generalized protocol based on common iodination procedures for imidazoles. Optimal conditions may vary.
Prospective Application in Multicomponent Reactions
While specific examples are not prevalent, the reactivity of the N-H bond in this compound suggests its potential role as the amine or nucleophilic component in several MCRs. The di-iodo substitution offers a valuable platform for post-MCR modifications, such as cross-coupling reactions, to build molecular complexity.
Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a one-pot synthesis involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide.
Prospective Role of this compound: The imidazole could act as the amine component. The resulting Ugi product would incorporate the di-iodo-methyl-imidazole moiety, with the iodine atoms available for subsequent diversification.
Generalized Ugi Reaction Workflow:
Caption: Generalized workflow for the Ugi four-component reaction.
Generalized Experimental Protocol for Ugi Reaction:
-
To a solution of the aldehyde (1.0 eq.) in methanol, add the amine (1.0 eq.) (in this prospective case, this compound).
-
Stir the mixture at room temperature for 1 hour.
-
Add the carboxylic acid (1.0 eq.) and cool the solution to 0 °C.
-
Add the isocyanide (1.0 eq.) at 0 °C and stir for 1 hour, then allow the reaction to proceed at room temperature for 48-72 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the mixture in vacuo and purify the residue by column chromatography.
Passerini Three-Component Reaction (P-3CR)
The Passerini reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The N-H of the imidazole is not directly involved as a primary reactant in the canonical Passerini reaction. However, a modified approach or a subsequent reaction could involve the imidazole nitrogen.
Prospective Application: While not a direct component, if a Passerini product with a reactive electrophilic site were formed, the this compound could potentially be used in a subsequent step to displace a leaving group, attaching the imidazole moiety to the scaffold.
Generalized Passerini Reaction Mechanism:
Caption: Generalized scheme for the Passerini three-component reaction.
Generalized Experimental Protocol for Passerini Reaction:
-
A mixture of the aldehyde or ketone (1.0 eq.), carboxylic acid (1.0 eq.), and isocyanide (1.0 eq.) is stirred in an aprotic solvent (e.g., dichloromethane) at room temperature.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Biginelli Reaction
The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea to form a dihydropyrimidinone.
Prospective Role of this compound: The imidazole itself would not directly participate as one of the three core components. However, an aldehyde-functionalized this compound could be synthesized and used as the aldehyde component, thereby incorporating the di-iodo-imidazole scaffold into the final dihydropyrimidinone structure.
Generalized Biginelli Reaction Pathway:
Caption: General pathway of the Biginelli reaction.
Generalized Experimental Protocol for Biginelli Reaction:
-
A mixture of the aldehyde (1.0 eq.), β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol is prepared.
-
A catalytic amount of a strong acid (e.g., HCl) is added.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled, and the product often precipitates.
-
The solid product is collected by filtration and recrystallized.
Gewald Reaction
The Gewald reaction is a synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.
Prospective Application: Similar to the Biginelli reaction, this compound is not a direct participant. However, a ketone or aldehyde derivative of the imidazole could be employed as one of the starting materials to produce a thiophene ring fused or linked to the di-iodo-imidazole core.
Generalized Gewald Reaction Logic:
Caption: Logical steps in the Gewald reaction.
Generalized Experimental Protocol for Gewald Reaction:
-
A mixture of the ketone or aldehyde (1.0 eq.), the α-cyanoester (1.0 eq.), and elemental sulfur (1.1 eq.) is suspended in a suitable solvent like ethanol or DMF.
-
A base, such as morpholine or triethylamine (catalytic to stoichiometric amount), is added.
-
The reaction mixture is heated (typically between 50-80 °C) and stirred for several hours.
-
Reaction progress is monitored by TLC.
-
After completion, the mixture is cooled, and the product is typically isolated by precipitation upon pouring into water, followed by filtration and purification.
Conclusion and Future Outlook
While direct, documented applications of this compound in multicomponent reactions are scarce, its chemical structure is highly suggestive of its potential as a versatile building block. The reactive N-H site allows for its incorporation into scaffolds via reactions like the Ugi synthesis, and functionalization at the C4 and C5 positions with iodine opens up a vast chemical space for post-MCR modifications through cross-coupling chemistry. Future research into derivatizing this imidazole with aldehyde or ketone functionalities could unlock its use in a broader range of MCRs, leading to the discovery of novel, highly substituted, and potentially bioactive heterocyclic compounds. The protocols and prospective analyses provided herein offer a foundational guide for researchers aiming to explore this promising area.
Catalyst Selection for Efficient Cross-Coupling with 4,5-Diiodo-2-methyl-1H-imidazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient and regioselective cross-coupling reactions of 4,5-diiodo-2-methyl-1H-imidazole. The strategic functionalization of this diiodo-imidazole core is of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents, including analogues of marine natural products like sceptrin. The key to successful synthesis lies in the judicious selection of the catalyst and reaction conditions to control the site of coupling at either the C4 or C5 position.
Introduction to Cross-Coupling of Diiodoimidazoles
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.[1] When applied to dihalogenated heterocycles like this compound, the primary challenge is achieving regioselectivity—the selective reaction at one of the two iodine-substituted positions.
The electronic environment of the imidazole ring and the steric hindrance around the two iodine atoms can influence the inherent reactivity of the C4 and C5 positions. However, catalyst selection, particularly the choice of phosphine ligand, often plays a decisive role in directing the cross-coupling to a specific site.[2] The imidazole nitrogen's potential to coordinate with the palladium catalyst can also impact the reaction's outcome, often necessitating N-protection to achieve optimal results and prevent catalyst inhibition.[3]
Catalyst Systems for Regioselective Cross-Coupling
The choice of the palladium catalyst and its associated ligand is the most critical factor in controlling the regioselectivity of cross-coupling reactions with this compound. The general principle observed in related dihalo-N-heterocycles is that the steric and electronic properties of the phosphine ligand can create a preference for oxidative addition at one of the C-I bonds.
For Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds between the imidazole core and various boronic acids or esters.[4] For dihaloimidazoles, achieving mono-arylation is a key objective. While specific data for this compound is limited, studies on analogous compounds suggest that catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) can be effective. Regioselectivity can often be influenced by the N-protecting group and the specific reaction conditions.
For Sonogashira Coupling:
The Sonogashira reaction enables the formation of a carbon-carbon bond between the imidazole and a terminal alkyne.[5] This reaction is particularly noteworthy for its demonstrated catalyst-controlled regioselectivity in related diiodopurine systems.[2][6] This control is typically achieved by switching between monodentate and bidentate phosphine ligands.
-
C4-Selective Coupling: Often favored by palladium catalysts with monodentate phosphine ligands such as triphenylphosphine (PPh₃).
-
C5-Selective Coupling: Can be promoted by using bidentate phosphine ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) or by employing bulky, electron-rich monodentate ligands.
For Heck Coupling:
The Heck reaction facilitates the coupling of the diiodoimidazole with an alkene.[7] The regioselectivity of the Heck reaction on dihaloheterocycles can be influenced by the catalyst, base, and solvent system.[8] Phosphine-free catalyst systems or those with specific N-heterocyclic carbene (NHC) ligands have shown promise in controlling selectivity in other systems.[9]
For Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond.[10][11] This reaction is highly dependent on the choice of a suitable palladium precursor, a bulky electron-rich phosphine ligand (e.g., XPhos, SPhos), and a strong base.[12] Achieving selective mono-amination of a diiodoimidazole would likely require careful optimization of these components to favor reaction at one position over the other.
Data Presentation: Catalyst Performance in Analogous Systems
Due to the limited availability of direct comparative studies on this compound, the following table summarizes catalyst performance for regioselective cross-coupling reactions on analogous dihalo-N-heterocycles, providing a strong basis for catalyst selection.
| Cross-Coupling Type | Substrate | Catalyst System | Coupling Partner | Position | Yield (%) | Reference |
| Sonogashira | 9-Substituted-2,8-diiodopurine | Pd(PPh₃)₄, CuI | Terminal Alkyne | C2 | High | [2][6] |
| Sonogashira | 9-Substituted-2,8-diiodopurine | Pd₂(dba)₃, dppf, CuI | Terminal Alkyne | C8 | High | [2][6] |
| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | C5 | 75 | |
| Suzuki-Miyaura | 4(5)-Bromo-1H-imidazole | PdCl₂(dppf) | Arylboronic acid | C4(5) | Good | [13] |
Experimental Protocols
The following are detailed protocols for performing regioselective cross-coupling reactions on an N-protected this compound. The use of an N-protecting group, such as SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl), is highly recommended to improve solubility and prevent side reactions.
Protocol 1: C4-Selective Sonogashira Coupling (Hypothetical based on Analogous Systems)
This protocol is designed for the selective coupling at the C4 position using a palladium catalyst with a monodentate ligand.
Materials:
-
N-SEM-4,5-diiodo-2-methyl-1H-imidazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add N-SEM-4,5-diiodo-2-methyl-1H-imidazole, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: C5-Selective Sonogashira Coupling (Hypothetical based on Analogous Systems)
This protocol aims for selective coupling at the C5 position by employing a palladium catalyst with a bidentate ligand.
Materials:
-
N-SEM-4,5-diiodo-2-methyl-1H-imidazole (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.06 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, dppf, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMF, followed by N-SEM-4,5-diiodo-2-methyl-1H-imidazole, triethylamine, and the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
Caption: General workflow for the regioselective cross-coupling of this compound.
Caption: Logic diagram for catalyst selection based on desired regioselectivity in Sonogashira coupling.
Conclusion
The selective functionalization of this compound is a challenging yet highly rewarding endeavor for the synthesis of complex, biologically active molecules. The key to achieving high efficiency and regioselectivity lies in the careful selection of the palladium catalyst and, most importantly, the phosphine ligand. By drawing parallels from related dihalo-N-heterocyclic systems, researchers can devise rational strategies for catalyst screening and reaction optimization. The provided protocols, based on established principles of cross-coupling chemistry, serve as a robust starting point for the exploration of these valuable transformations. Further optimization may be required depending on the specific coupling partners and desired outcomes.
References
- 1. jocpr.com [jocpr.com]
- 2. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. Heck Reaction [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 4,5-Diiodo-2-methyl-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of 4,5-diiodo-2-methyl-1H-imidazole. This reaction is a critical step in the synthesis of various compounds of interest in medicinal chemistry and materials science, where the diiodo-imidazole scaffold serves as a versatile building block for further functionalization, often through cross-coupling reactions.
Introduction
The N-alkylation of imidazoles is a fundamental transformation in organic synthesis. For this compound, the introduction of an alkyl group on one of the nitrogen atoms can significantly alter the molecule's steric and electronic properties, influencing its biological activity and material characteristics. The presence of two electron-withdrawing iodine atoms decreases the nucleophilicity of the imidazole nitrogens, often necessitating the use of a base to facilitate the alkylation reaction.[1] The choice of base, solvent, and temperature is crucial for achieving optimal yields and regioselectivity.
General Principles
The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The imidazole nitrogen, after deprotonation by a suitable base, acts as a nucleophile and attacks an electrophilic alkylating agent, such as an alkyl halide. Due to the substitution pattern of this compound, alkylation can occur at either the N-1 or N-3 position, potentially leading to a mixture of regioisomers. However, in many cases, a single regioisomer is predominantly formed.
Experimental Data
While specific yield data for the N-alkylation of this compound is not extensively reported in the literature, the following table summarizes typical conditions and outcomes for the N-alkylation of analogous substituted imidazoles, such as 4-nitroimidazole and dichlorinated imidazoles.[1][2][3] These conditions can serve as a strong starting point for optimizing the reaction for the target molecule.
| Alkylating Agent | Base | Solvent | Temperature | Reaction Time (h) | Yield (%) | Reference Compound |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | Room Temp. | 24 | 40 | 4-Nitroimidazole |
| Ethyl bromoacetate | K₂CO₃ | DMSO | Room Temp. | 24 | 35 | 4-Nitroimidazole |
| Ethyl bromoacetate | K₂CO₃ | DMF | Room Temp. | 24 | 30 | 4-Nitroimidazole |
| Various Alkyl Halides | K₂CO₃ | CH₃CN | 60 °C | 1-3 | 66-85 | 4-Nitroimidazole |
| Various Alkyl Halides | KOH | DMSO or DMF | Room Temp. | Not specified | Not specified | Dichlorinated Imidazoles |
Experimental Protocols
Two primary protocols are presented, employing either a mild base (Potassium Carbonate) or a strong base (Sodium Hydride). The choice of protocol will depend on the reactivity of the alkylating agent and the desired reaction rate.
Protocol 1: N-Alkylation using Potassium Carbonate (Mild Conditions)
This protocol is generally preferred for its safety and ease of handling, especially on a larger scale.
Materials:
-
This compound (1.0 equivalent)
-
Alkylating agent (e.g., alkyl halide) (1.2 - 2.0 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, add this compound and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile or DMF to the flask.
-
Stir the suspension at room temperature for 15 minutes.[1]
-
Add the alkylating agent dropwise to the stirred suspension.
-
The reaction can be run at room temperature or heated to 60 °C to increase the reaction rate.[2]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the potassium carbonate and wash the solid with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Alkylation using Sodium Hydride (Strong Base Conditions)
This protocol is suitable for less reactive alkylating agents and when rapid and complete deprotonation is required.
Materials:
-
This compound (1.0 equivalent)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 equivalents)
-
Alkylating agent (e.g., alkyl halide) (1.1 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[4]
-
Cool the reaction mixture back to 0 °C and add the alkylating agent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of this compound.
Caption: General experimental workflow for the N-alkylation of this compound.
References
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole, particularly in addressing issues of low yield.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis, offering potential causes and actionable solutions.
Q1: Why is the yield of my this compound synthesis lower than expected?
A low yield can be attributed to several factors, primarily incomplete reaction, formation of side products, or loss of product during workup and purification. Over-iodination is a common side reaction in the synthesis of iodo-imidazoles.[1]
To improve the yield, consider the following:
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Stoichiometry Control: Ensure the molar ratio of reactants is precise. An excess of the iodinating agent can lead to the formation of undesired poly-iodinated species. Conversely, insufficient iodine will result in incomplete conversion of the starting material.
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Reaction Temperature: Maintain a consistent and appropriate reaction temperature. The iodination of imidazoles is often conducted at a controlled temperature to minimize side reactions.[2] For the synthesis of this compound, a reaction temperature of 20°C has been reported.[1]
-
Reaction Time: Allow the reaction to proceed for a sufficient duration to ensure complete conversion. A reaction time of 24 hours has been documented for this synthesis.[1]
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pH Control: The pH of the reaction mixture can significantly influence the reaction rate and selectivity. The synthesis is typically carried out under basic conditions, for instance, using sodium carbonate.[1]
Q2: I am observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired di-iodinated product?
The formation of multiple products, likely mono-iodinated and potentially tri-iodinated imidazoles, is a common challenge.
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Control of Iodinating Agent Addition: Add the iodinating agent portion-wise or as a solution dropwise to maintain a low concentration of the iodinating species in the reaction mixture. This can help to prevent over-iodination.
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Molar Ratio Adjustment: Carefully control the stoichiometry. For the synthesis of this compound, a molar ratio of 1:2.2 (2-methylimidazole to iodine) has been utilized.[1] Using a significant excess of the imidazole starting material can favor mono-iodination in some cases, but for di-iodination, a slight excess of iodine is required.[3]
Q3: My final product is difficult to purify. What are the recommended purification methods?
Purification can be challenging due to the presence of structurally similar side products and unreacted starting materials.
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Recrystallization: This is a common and effective method for purifying iodo-imidazoles. The choice of solvent is critical. A mixture of isopropanol and n-hexane has been used for the purification of similar iodo-imidazole compounds.[4]
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Filtration: In some procedures for related compounds, hot filtration has been used to separate the desired di-iodo product from mono-iodo species.[4]
-
Column Chromatography: While not always necessary, silica gel column chromatography can be employed for challenging separations.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of this compound?
A detailed experimental protocol is provided in the "Experimental Protocols" section below. This procedure involves the reaction of 2-methylimidazole with iodine in the presence of sodium carbonate in a dioxane/water solvent system.[1]
Q2: What are the key reagents and their roles in this synthesis?
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2-Methylimidazole: The starting material that is iodinated.
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Iodine (I₂): The iodinating agent that provides the iodine atoms for substitution onto the imidazole ring.
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Sodium Carbonate (Na₂CO₃): A base used to facilitate the electrophilic substitution by deprotonating the imidazole ring, making it more nucleophilic.[1]
-
Dioxane and Water: The solvent system used to dissolve the reactants.[1]
Q3: What safety precautions should be taken during this synthesis?
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Iodine: Iodine is corrosive and can cause severe burns. It is also harmful if inhaled or ingested. Handle iodine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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2-Methylimidazole: This compound can cause skin rashes and eye irritation.[5] Handle with appropriate PPE.
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Sodium Carbonate: While generally considered safe, it can cause eye and skin irritation.
-
Dioxane: Dioxane is a flammable liquid and a potential carcinogen. Handle with extreme care in a fume hood.
Data Presentation
The following table summarizes the quantitative data for a reported synthesis of this compound.[1]
| Parameter | Value |
| Starting Material | 2-Methylimidazole |
| Reagents | Iodine, Sodium Carbonate |
| Solvent | 1,4-Dioxane, Water |
| Molar Ratio (2-Methylimidazole:Iodine:Sodium Carbonate) | 1 : 2.2 : 3 |
| Concentration of 2-Methylimidazole | 0.3 M |
| Reaction Temperature | 20°C |
| Reaction Time | 24 hours |
| Reported Yield | 100% |
Experimental Protocols
Synthesis of this compound [1]
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To a solution of 2-methylimidazole (15.000 g, 182.680 mmol) in a mixture of 1,4-dioxane (305 ml) and distilled water (305 ml), add sodium carbonate (58.086 g, 548.040 mmol) at room temperature.
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To this slightly yellow homogeneous solution, add iodine (102.005 g, 401.896 mmol) in one portion at room temperature.
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Stir the reaction mixture at 20°C for 24 hours.
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Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
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Upon completion of the reaction, proceed with the appropriate workup and purification steps.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield synthesis.
Caption: Key parameter relationships in the synthesis.
References
Technical Support Center: Optimizing Suzuki Coupling with 4,5-Diiodo-2-methyl-1H-imidazole
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 4,5-diiodo-2-methyl-1H-imidazole. The unique challenge of this substrate lies in achieving selective mono- or di-arylation, which is critical for the synthesis of complex molecules in drug discovery.
Troubleshooting Guide & FAQs
This section addresses specific challenges you may encounter during your experiments. The key to success with this compound is precise control over reaction conditions to manage the high reactivity of the two C-I bonds and achieve the desired level of substitution.
Q1: My reaction is giving a low yield or no product at all. What are the first things to check?
A1: Low conversion in Suzuki couplings can often be traced back to a few critical factors. Start with a systematic check of your reagents and setup:
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Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere to prevent degradation and oxidation.[1][2] If using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species.[1]
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Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like the homocoupling of boronic acids.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed.
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Reagent Purity: Verify the purity of your this compound, boronic acid, and base. Impurities can inhibit the catalyst.
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Base Strength and Solubility: The base is crucial for activating the boronic acid for transmetalation.[1] Ensure the base is strong enough and has sufficient solubility in the reaction medium. If using anhydrous conditions with bases like K₃PO₄, adding a small amount of water can sometimes be beneficial.
Q2: I am struggling to achieve selective mono-arylation and am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the mono-arylated product?
A2: Achieving selective mono-arylation of a diiodo-substrate is a common challenge due to the high reactivity of the C-I bonds. The key is to carefully control the reaction kinetics to favor a single coupling event.
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Stoichiometry: Use a limited amount of the boronic acid (e.g., 1.0 - 1.2 equivalents) relative to the diiodoimidazole. This is the most straightforward way to favor mono-substitution.
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Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Start at a lower temperature (e.g., room temperature or 40 °C) and slowly increase if the reaction is too sluggish.
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Catalyst and Ligand Choice: The choice of catalyst and ligand is critical for controlling selectivity.[1] Less reactive catalyst systems may favor mono-arylation. For instance, using a catalyst with a less bulky, less electron-rich ligand might slow down the second coupling reaction.
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Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-arylated product is maximized, before significant formation of the di-arylated product occurs.
Q3: How can I promote the formation of the di-substituted product and ensure the reaction goes to completion?
A3: To achieve complete di-arylation, you need to ensure the reaction conditions are sufficiently forcing to overcome the potential deactivation after the first coupling and drive the second coupling to completion.
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Stoichiometry: Use a stoichiometric excess of the boronic acid (e.g., 2.2 - 3.0 equivalents) to ensure there is enough coupling partner for both iodine positions.
-
Higher Temperatures: Increased temperatures (e.g., 80-110 °C) are often necessary for the second coupling, especially if the mono-arylated intermediate is less reactive.
-
Robust Catalyst System: Employ a highly active and stable catalyst system. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) are often effective for challenging couplings.[1]
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Sufficient Base: Ensure at least two equivalents of base per C-I bond are present to drive both coupling reactions.
Q4: I am observing significant amounts of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling is a common side reaction, particularly in the presence of oxygen. It results in the formation of a biaryl species from two molecules of the boronic acid.
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Thorough Degassing: The most critical step is to rigorously exclude oxygen from your reaction. Use freeze-pump-thaw cycles for your solvent or bubble an inert gas through the solvent for an extended period (15-20 minutes).[1]
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Catalyst Choice: Some palladium sources are more prone to promoting homocoupling. Ensure you are using a high-purity catalyst.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes minimize this side reaction.
Q5: My starting material is being dehalogenated (the iodine is replaced by hydrogen) instead of coupling. How can I minimize this?
A5: Dehalogenation is a potential side reaction that can compete with the desired cross-coupling.
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Choice of Base and Solvent: This side reaction can sometimes be influenced by the base and solvent system. Screening different bases (e.g., switching from a carbonate to a phosphate base) or solvent systems may help.
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Water Content: While some water is often beneficial, excess water can be a proton source for dehalogenation. Ensure you are using anhydrous solvents if the protocol calls for it, or carefully control the amount of water in aqueous systems.
-
Purity of Reagents: Ensure your boronic acid is not degrading to boric acid, which can facilitate protodeboronation and subsequent dehalogenation of the aryl halide.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize typical starting conditions for achieving mono- and di-arylation of dihaloimidazoles. Note that these are based on studies with dibromoimidazoles and will likely require optimization for the more reactive this compound. It is recommended to start with lower temperatures and shorter reaction times for the diiodo substrate.
Table 1: Conditions for Selective Mono-Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Generally effective, moderately active catalysts. |
| Catalyst Loading | 2-5 mol% | Standard loading for many Suzuki couplings. |
| Boronic Acid | 1.0 - 1.2 equiv. | Limits the reaction to favor mono-substitution. |
| Base | K₂CO₃ or Cs₂CO₃ | Common and effective bases for Suzuki reactions. |
| Base Loading | 2.0 - 3.0 equiv. | Ensures activation of the boronic acid. |
| Solvent | Dioxane/H₂O (4:1) or DMF | Good solvents for solubilizing reagents. |
| Temperature | 40 - 80 °C | Lower temperatures enhance selectivity. |
| Time | 2 - 12 h | Monitor reaction progress to avoid di-substitution. |
Table 2: Conditions for Di-Arylation
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ with SPhos or XPhos | Highly active catalyst system for challenging couplings. |
| Catalyst Loading | 2-5 mol% Pd, 4-10 mol% Ligand | Ensures a robust catalytic system. |
| Boronic Acid | 2.2 - 3.0 equiv. | Drives the reaction to complete di-substitution. |
| Base | K₃PO₄ or Cs₂CO₃ | Stronger bases can facilitate the second coupling. |
| Base Loading | 4.0 - 5.0 equiv. | Sufficient base for both coupling events. |
| Solvent | Toluene or Dioxane | Higher boiling point solvents suitable for elevated temperatures. |
| Temperature | 80 - 110 °C | Higher temperatures are often needed for the second coupling. |
| Time | 12 - 24 h | Allows the reaction to proceed to completion. |
Experimental Protocols
The following are general protocols for mono- and di-arylation of this compound. Note: These are starting points and should be optimized for each specific boronic acid.
Protocol 1: Selective Mono-Arylation
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.5 mmol).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL of 4:1 1,4-dioxane/water). Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Workup: Once the desired mono-arylated product is maximized, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to isolate the mono-arylated product from any remaining starting material and di-arylated byproduct.
Protocol 2: Di-Arylation
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (2.5 mmol), and the base (e.g., K₃PO₄, 4.0 mmol).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Catalyst Addition: Under positive inert gas pressure, add the degassed solvent (e.g., toluene, 10 mL). In a separate glovebox or under a stream of inert gas, prepare a solution of the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.08 mmol) in a small amount of the reaction solvent and add this to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Perform a standard aqueous workup as described in Protocol 1.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure di-arylated product.
Visualizations
Experimental Workflow for Suzuki Coupling
Caption: General workflow for the Suzuki coupling reaction.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low reaction yields.
Selectivity Control: Mono- vs. Di-Arylation
Caption: Key parameters for controlling reaction selectivity.
References
Technical Support Center: Synthesis and Purification of 4,5-Diiodo-2-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Diiodo-2-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of this compound?
A1: The synthesis of this compound via iodination of 2-methylimidazole can lead to several byproducts. The most common of these include unreacted starting material (2-methylimidazole) and mono-iodinated isomers, namely 4-iodo-2-methyl-1H-imidazole and 5-iodo-2-methyl-1H-imidazole. In cases of excessive iodinating agent or harsh reaction conditions, over-iodination to a tri-iodo species is a possibility, although less common due to the presence of the 2-methyl group.
Q2: How can I minimize the formation of these byproducts during the reaction?
A2: Minimizing byproduct formation primarily involves controlling the stoichiometry of the reactants. Using a precise molar ratio of the iodinating agent to 2-methylimidazole is crucial. A slight excess of the iodinating agent may be required to ensure complete di-iodination, but a large excess should be avoided to prevent potential over-iodination. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the scale of the reaction. Recrystallization is often effective for removing less soluble byproducts and is suitable for larger quantities. Column chromatography offers higher resolution for separating compounds with similar polarities, such as the mono-iodinated isomers from the di-iodinated product.
Q4: I am having trouble separating the mono- and di-iodinated products. What can I do?
A4: The separation of mono- and di-iodinated imidazoles can be challenging due to their similar chemical properties. For column chromatography, a careful selection of the eluent system is critical. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can often provide the necessary separation. For recrystallization, a solvent system in which the di-iodo product has significantly lower solubility than the mono-iodo byproducts at room temperature is ideal.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the reaction temperature. |
| Suboptimal Stoichiometry | Ensure accurate measurement of reactants. A slight excess of the iodinating agent may be necessary for complete conversion. |
| Loss during Workup | Be cautious during aqueous washes, as the product may have some water solubility. Ensure the organic layer is thoroughly extracted. |
| Inefficient Purification | Optimize the recrystallization solvent or column chromatography eluent to minimize product loss in the mother liquor or during elution. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted 2-Methylimidazole | This is a relatively polar compound and can often be removed by washing the crude product with a non-polar solvent in which the desired product is sparingly soluble. Column chromatography is also effective. |
| Mono-iodinated Byproducts | These byproducts are typically more polar than the di-iodinated product. A carefully optimized gradient elution in column chromatography should allow for their separation. For recrystallization, select a solvent system where the di-iodinated product is significantly less soluble. |
| Colored Impurities | If the product is discolored, a charcoal treatment during recrystallization can be effective. Dissolve the crude product in a suitable hot solvent, add a small amount of activated charcoal, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to crystallize. |
Data Presentation
Table 1: Physicochemical Properties of Target Compound and Potential Byproducts
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) | Notes |
| This compound | C₄H₄I₂N₂ | 333.90 | >300 | Desired product. Expected to be a solid at room temperature. |
| 4-Iodo-2-methyl-1H-imidazole | C₄H₅IN₂ | 208.00 | 284.5 ± 25.0 | Potential mono-iodinated byproduct.[1][2] |
| 5-Iodo-2-methyl-1H-imidazole | C₄H₅IN₂ | 208.00 | 284.5 ± 25.0 | Potential mono-iodinated byproduct. |
| 2-Methylimidazole | C₄H₆N₂ | 82.11 | 267.0 ± 9.0 | Unreacted starting material. |
Note: Predicted boiling points are estimates and may vary. Actual purification conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound (Adapted from similar procedures)
Materials:
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2-Methylimidazole
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Iodine (I₂)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylimidazole (1.0 eq) in an aqueous solution of sodium hydroxide (2.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of iodine (2.1 eq) in dichloromethane.
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Slowly add the iodine solution to the stirred 2-methylimidazole solution at 0 °C over a period of 30-60 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine.
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Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexanes)
Procedure:
-
Transfer the crude product to an Erlenmeyer flask.
-
Add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) to dissolve the solid completely.
-
If using a binary solvent system, slowly add the less soluble solvent (anti-solvent) until the solution becomes slightly turbid.
-
If necessary, add a few drops of the hot, more soluble solvent to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Materials:
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Crude this compound
-
Silica gel
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the packed column.
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Elute the column with a gradient of increasing polarity (e.g., from 100% hexanes to a mixture of ethyl acetate and hexanes).
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Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
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Remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of crude this compound.
References
Preventing deiodination as a side reaction with 4,5-Diiodo-2-methyl-1H-imidazole
Welcome to the technical support center for 4,5-Diiodo-2-methyl-1H-imidazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of deiodination during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem with this compound?
A1: Deiodination is the loss of one or both iodine atoms from the imidazole ring. This is a significant issue as it leads to the formation of undesired byproducts, such as 4-iodo-2-methyl-1H-imidazole, 5-iodo-2-methyl-1H-imidazole, and 2-methyl-1H-imidazole. These impurities can complicate purification, reduce the yield of the desired product, and potentially interfere with subsequent reactions or biological assays. The carbon-iodine bond in iodinated heterocycles can be susceptible to cleavage under various conditions, including exposure to light, heat, and certain reagents.
Q2: What are the primary factors that can cause deiodination of this compound?
A2: The main factors contributing to deiodination are:
-
Reaction Conditions: Elevated temperatures, prolonged reaction times, and exposure to light (photodegradation) can promote C-I bond cleavage.
-
Reagents: Certain reagents, particularly strong bases, some reducing agents, and even certain palladium catalysts and phosphine ligands under specific conditions, can facilitate deiodination.
-
Unprotected N-H Group: The acidic proton on the imidazole nitrogen can interact with bases and metal catalysts, potentially leading to side reactions, including deiodination.
Q3: How can I detect and quantify deiodination in my reaction mixture?
A3: Deiodination can be monitored and quantified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the formation of less polar byproducts.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for separating and quantifying the diiodo-, mono-iodo-, and non-iodinated imidazoles.[1][2][3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the deiodinated species by their mass-to-charge ratio.[3][4][5][6][7]
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound, with a focus on preventing deiodination.
Issue 1: Significant formation of mono-iodinated and non-iodinated byproducts in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig).
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand Choice | Bulky, electron-rich phosphine ligands can sometimes promote reductive dehalogenation.[8][9] Try switching to a different class of ligand, such as a biaryl phosphine ligand (e.g., SPhos, XPhos) which are known to be effective for cross-coupling of N-heterocycles.[10][11][12] |
| Base is too strong or reactive | Strong bases can contribute to deiodination. If using a strong base like NaOtBu, consider switching to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[10] |
| High Reaction Temperature | Elevated temperatures can lead to thermal degradation and deiodination. Attempt the reaction at a lower temperature for a longer duration. Monitor the reaction progress to find the optimal balance. |
| Presence of Oxygen | Oxygen can lead to the degradation of the active Pd(0) catalyst, which can sometimes result in side reactions. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[10] |
| Catalyst Decomposition | Formation of palladium black indicates catalyst decomposition, which can lead to uncontrolled side reactions. Ensure proper ligand-to-metal ratio and consider using a pre-catalyst.[11] |
| Photodegradation | Protect the reaction from light by wrapping the reaction vessel in aluminum foil. |
| Unprotected N-H Group | The N-H group can interfere with the catalyst. Consider N-protection with a suitable group (e.g., SEM, Boc) that can be removed later. |
Issue 2: Low or no yield of the desired product with significant starting material remaining and some deiodination.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Poisoning | The unprotected N-H of the imidazole or the product can coordinate to the palladium center and inhibit its activity. Using bulky, electron-rich phosphine ligands like SPhos or XPhos can often mitigate this issue.[10][11][12] |
| Poor Solubility of Reagents | Ensure all reagents, especially the base, are adequately soluble in the chosen solvent. A solvent screen (e.g., dioxane, toluene, DMF) may be necessary.[10] |
| Insufficient Degassing | Incomplete removal of oxygen can deactivate the catalyst before the reaction goes to completion. Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas. |
| Impure Starting Material | Traces of impurities in the this compound can interfere with the reaction. Ensure the starting material is pure before use. |
Experimental Protocols to Minimize Deiodination
The following are generalized protocols for common cross-coupling reactions, optimized to minimize deiodination of this compound.
General Precautionary Measures:
-
Inert Atmosphere: All reactions should be set up and run under an inert atmosphere (Argon or Nitrogen).
-
Degassed Solvents: Use anhydrous and thoroughly degassed solvents.
-
Light Protection: Protect the reaction from light by wrapping the flask in aluminum foil.
-
Purity of Starting Material: Use high-purity this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is designed for the coupling of this compound with a boronic acid.
Reagents & Materials:
-
This compound
-
Aryl or Vinyl Boronic Acid (1.1 to 1.5 equivalents per iodine)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like SPhos Pd G3)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at a controlled temperature (start with room temperature and gently heat if necessary, e.g., 50-80 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Recommendation to Minimize Deiodination |
| Catalyst | Use a pre-catalyst with a biaryl phosphine ligand (e.g., SPhos Pd G3). Start with a low catalyst loading (1-2 mol%). |
| Base | Use a milder inorganic base like K₃PO₄ or Cs₂CO₃. |
| Temperature | Maintain the lowest possible temperature that allows for a reasonable reaction rate (e.g., 50-70 °C). |
| Solvent | Aprotic polar solvents like 1,4-dioxane or toluene are generally preferred. |
Protocol 2: Sonogashira Coupling
This protocol is for the coupling of this compound with a terminal alkyne.
Reagents & Materials:
-
This compound
-
Terminal Alkyne (1.1 to 1.5 equivalents per iodine)
-
Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) Iodide (CuI)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., THF, DMF)
Procedure:
-
In a dry Schlenk flask, dissolve this compound, the palladium catalyst, and CuI in the degassed solvent.
-
Add the base and the terminal alkyne.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Once complete, filter the reaction mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product.[13]
| Parameter | Recommendation to Minimize Deiodination |
| Catalyst | Use PdCl₂(PPh₃)₂ at a low loading (1-3 mol%). |
| Co-catalyst | Use a minimal amount of CuI (2-5 mol%). |
| Base | Use a mild amine base like TEA or DIPEA. |
| Temperature | Run the reaction at room temperature if possible. Gentle heating (40-50 °C) can be applied if necessary. |
Protocol 3: Heck Coupling
This protocol describes the coupling of this compound with an alkene.
Reagents & Materials:
-
This compound
-
Alkene (e.g., Styrene, Acrylate)
-
Palladium Catalyst (e.g., Pd(OAc)₂)
-
Phosphine Ligand (e.g., PPh₃, P(o-tol)₃)
-
Base (e.g., K₂CO₃, NaOAc, TEA)
-
Anhydrous, degassed solvent (e.g., DMF, Acetonitrile)
Procedure:
-
Combine this compound, the palladium catalyst, the phosphine ligand, and the base in a dry Schlenk flask.
-
Evacuate and backfill with argon.
-
Add the degassed solvent and the alkene.
-
Heat the reaction to the desired temperature (typically 80-120 °C).[14][15][16][17]
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool, dilute, and perform an aqueous workup.
-
Purify the product by column chromatography.
| Parameter | Recommendation to Minimize Deiodination |
| Catalyst/Ligand | Use Pd(OAc)₂ with a suitable phosphine ligand. Avoid overly bulky ligands that might favor reductive elimination of the halide.[8][9] |
| Base | A moderately strong base like K₂CO₃ is often a good choice. |
| Temperature | Use the lowest effective temperature. |
Protocol 4: Buchwald-Hartwig Amination
This protocol is for the amination of this compound.
Reagents & Materials:
-
This compound
-
Amine
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3)
-
Base (e.g., NaOtBu, LHMDS, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under a strong flow of argon, add the palladium pre-catalyst, the base, and this compound to a dry reaction vessel.
-
Add the degassed solvent and the amine.
-
Seal the vessel and heat with vigorous stirring (typically 80-110 °C).[18]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool, dilute with an organic solvent, and filter through celite.
-
Perform an aqueous workup and purify by column chromatography.
| Parameter | Recommendation to Minimize Deiodination |
| Catalyst | Use a pre-catalyst with a bulky, electron-rich biaryl phosphine ligand (e.g., XPhos, RuPhos) to promote C-N bond formation over deiodination.[10][11] |
| Base | If using a strong base like NaOtBu, ensure the reaction is run at the lowest effective temperature. Weaker bases like Cs₂CO₃ can be a good alternative.[10] |
| Temperature | Careful temperature control is crucial. Start at a lower temperature (e.g., 80 °C) and only increase if the reaction is sluggish. |
Visualizations
Experimental Workflow for Preventing Deiodination
Caption: A general workflow for setting up and running experiments to minimize deiodination.
Logical Relationship of Factors Causing Deiodination
Caption: Key factors that can contribute to the undesired deiodination side reaction.
References
- 1. Solid-phase extraction of 4(5)-methylimidazole (4MeI) and 2-acetyl-4(5)-(1,2,3,4-tetrahydroxybutyl)-imidazole (THI) from foods and beverages with subsequent liquid chromatographic-electrospray mass spectrometric quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry [mdpi.com]
- 3. agilent.com [agilent.com]
- 4. mdpi.com [mdpi.com]
- 5. LC-MS/MS Method Package for Aminoglycoside Antibiotics : Shimadzu (Deutschland) [shimadzu.de]
- 6. agilent.com [agilent.com]
- 7. mdpi.com [mdpi.com]
- 8. Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4,5-Diiodo-2-methyl-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4,5-Diiodo-2-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound via iodination of 2-methylimidazole can lead to several impurities. The most prevalent are:
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Unreacted 2-methylimidazole: The starting material may not fully react.
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Mono-iodinated species: 4-Iodo-2-methyl-1H-imidazole and 5-Iodo-2-methyl-1H-imidazole can form as intermediates.
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Over-iodinated species: While the target is the di-iodinated product, trace amounts of tri-iodinated imidazoles could potentially form under harsh conditions.
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Residual iodinating reagents and byproducts: Depending on the synthetic route, residual iodine and other reagents may be present.
Q2: What are the general solubility properties of this compound?
Iodinated imidazoles generally exhibit good solubility in polar organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[1] Their solubility in water is typically low due to the hydrophobic nature of the iodine atoms.[1] For purification purposes, exploring a range of solvents with varying polarities is recommended to find an optimal system for recrystallization or column chromatography.
Q3: What are the recommended storage conditions for this compound to ensure its stability?
To maintain the integrity of this compound, it should be stored in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen). Halogenated compounds can be sensitive to light and air, which may cause degradation over time. For long-term storage, refrigeration (2-8 °C) is advisable.
Troubleshooting Guides
Recrystallization Issues
Problem: Low or no crystal formation upon cooling.
-
Possible Cause: The solution may not be supersaturated, or the chosen solvent is too effective at room temperature.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
-
Add Seed Crystals: If available, add a tiny crystal of pure this compound to the cooled solution.
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
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Utilize an Anti-Solvent: If the compound is dissolved in a highly soluble solvent, slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) until turbidity is observed, then gently heat until the solution becomes clear again before allowing it to cool slowly. A common mixed solvent system for similar compounds is isopropanol/n-hexane.[2][3]
-
Problem: The recrystallized product is still impure.
-
Possible Cause: Impurities may have similar solubility profiles and co-precipitate with the product. The cooling process might be too rapid, trapping impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.
-
Second Recrystallization: Perform a second recrystallization to enhance purity.
-
Charcoal Treatment: If colored impurities are present, they can be removed by adding a small amount of activated charcoal to the hot solution, followed by hot filtration before crystallization.
-
Column Chromatography Issues
Problem: Poor separation of this compound from impurities.
-
Possible Cause: The chosen eluent system may not have the optimal polarity, or the column may be overloaded.
-
Troubleshooting Steps:
-
Optimize Eluent System with TLC: Before running the column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that provides good separation (Rf value of the target compound around 0.2-0.3).
-
Use a Gradient Elution: Start with a less polar solvent and gradually increase the polarity of the eluent. This can improve the separation of compounds with close polarities.
-
Reduce Sample Load: Overloading the column leads to broad bands and poor separation. Use an appropriate amount of silica gel relative to the amount of crude product.
-
Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using alumina or reverse-phase silica.[4]
-
Data Presentation
Table 1: General Recrystallization Solvent Systems for Iodinated Imidazoles
| Solvent System | Compound Type | Observations |
| Isopropanol / n-Hexane | Iodinated Imidazoles | Effective mixed-solvent system.[2][3] |
| Ethyl Acetate | 4-Iodo-1H-imidazole | Can be used as a single solvent.[3] |
| Water / Ethanol | 4-Iodo-1H-imidazole from 4,5-Diiodo-1H-imidazole | Used to separate mono- and di-iodinated species based on differential solubility.[4] |
Table 2: General Column Chromatography Conditions for Halogenated Heterocycles
| Stationary Phase | Eluent System (Gradient) | Compound Type |
| Silica Gel | Hexane / Ethyl Acetate | General for organic compounds. |
| Silica Gel | Dichloromethane / Methanol | For more polar compounds. |
| Alumina | Varies (often less acidic than silica) | Alternative to silica gel.[4] |
| Reverse-Phase Silica (C18) | Water / Acetonitrile or Methanol | For separation based on hydrophobicity. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. A good starting point is a mixture of isopropanol and n-hexane.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the more soluble solvent (e.g., isopropanol) and heat the mixture to boiling with stirring. Continue adding the hot solvent dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: If using a mixed solvent system, slowly add the anti-solvent (e.g., n-hexane) to the hot solution until a slight turbidity persists. Add a drop or two of the hot soluble solvent to redissolve the precipitate. Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Using TLC, determine an appropriate eluent system that gives a good separation of the target compound from impurities (target Rf ≈ 0.2-0.3). A gradient of hexane/ethyl acetate is a common starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent according to the separation observed on the TLC.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
Improving the stability of 4,5-Diiodo-2-methyl-1H-imidazole in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4,5-Diiodo-2-methyl-1H-imidazole in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by several factors, including exposure to light (photodegradation), elevated temperatures (thermal degradation), pH of the solution, and the presence of oxidizing agents. The carbon-iodine bond is the most labile part of the molecule and is susceptible to cleavage under stress conditions.[1][2]
Q2: What are the visible signs of degradation of a this compound solution?
A2: Degradation of this compound solutions is often indicated by a color change, typically to a yellow or brown hue. Other signs may include the formation of precipitates or a change in the solution's clarity. For quantitative assessment, analytical techniques such as HPLC are necessary to detect the appearance of new peaks corresponding to degradation products.
Q3: In which common laboratory solvents is this compound soluble and what is the general stability in them?
A3: this compound is generally soluble in organic solvents such as dichloromethane and N,N-dimethylformamide (DMF).[3] Its solubility in water is poor due to its hydrophobic nature.[3] While specific stability data in various solvents is not extensively published, stability is expected to be influenced by solvent polarity and the solvent's ability to promote radical or ionic degradation pathways. It is recommended to prepare solutions fresh and protect them from light and heat.
Q4: How does pH impact the stability of this compound in aqueous or partially aqueous solutions?
A4: The stability of imidazole derivatives can be pH-dependent.[4][5] For this compound, extreme pH conditions (highly acidic or highly alkaline) can potentially catalyze the hydrolysis of the carbon-iodine bonds or promote other degradation pathways. It is advisable to maintain the pH of the solution within a neutral range (pH 6-8) to minimize degradation, unless the experimental protocol requires otherwise.
Q5: What are the potential degradation products of this compound?
A5: While specific degradation products for this compound are not extensively documented in the literature, potential degradation pathways for halogenated imidazoles include de-iodination (loss of one or both iodine atoms), oxidation of the imidazole ring, and ring-opening under harsh conditions.[4][6] Photodegradation may lead to the formation of radical species and subsequent byproducts.[1][4]
Q6: Can antioxidants be used to improve the stability of this compound solutions?
A6: Yes, the use of antioxidants can be a viable strategy to mitigate oxidative degradation. Phenolic antioxidants or other radical scavengers may help to prevent the degradation initiated by autoxidation.[7][8][9] However, the choice of antioxidant and its concentration should be carefully evaluated to ensure it does not interfere with the intended downstream applications.
Troubleshooting Guides
Issue 1: Rapid Discoloration of the Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Photodegradation | Prepare and store the solution in amber vials or wrap the container with aluminum foil to protect it from light. | Reduced or eliminated discoloration, indicating light sensitivity. |
| Oxidative Degradation | Degas the solvent before use and handle the solution under an inert atmosphere (e.g., nitrogen or argon). Consider adding a suitable antioxidant at a low concentration. | Slower rate of discoloration, suggesting that oxidation is a contributing factor. |
| Thermal Degradation | Prepare and store the solution at a reduced temperature (e.g., 2-8 °C or -20 °C for longer-term storage). Avoid exposure to high temperatures during the experiment. | Improved stability and reduced discoloration over time. |
Issue 2: Appearance of Impurity Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step | Expected Outcome |
| On-Column Degradation | Ensure the mobile phase pH is compatible with the compound's stability. Check for reactive components in the mobile phase. Use a lower column temperature. | Reduction or elimination of extraneous peaks, confirming on-column stability issues. |
| Degradation in Autosampler | Set the autosampler temperature to a lower value (e.g., 4 °C). Minimize the time the sample spends in the autosampler before injection. | Consistent peak areas and impurity profiles for repeated injections of the same sample. |
| Solvent-Induced Degradation | Evaluate the stability of the compound in the chosen diluent over the typical analysis time. If unstable, switch to a more inert solvent for sample preparation. | A stable baseline and consistent analytical results over time. |
Quantitative Data Summary
Table 1: Illustrative Photostability Data in Methanol (1 mg/mL)
| Exposure Duration (hours) | % Degradation (Exposed to Light) | % Degradation (Protected from Light) |
| 0 | 0 | 0 |
| 2 | User Data | User Data |
| 4 | User Data | User Data |
| 8 | User Data | User Data |
| 24 | User Data | User Data |
Table 2: Illustrative Thermal Stability Data in Acetonitrile (1 mg/mL)
| Temperature (°C) | % Degradation (24 hours) |
| 4 | User Data |
| 25 (Room Temp) | User Data |
| 40 | User Data |
| 60 | User Data |
Table 3: Illustrative pH Stability Data in Aqueous Buffer (10% Acetonitrile co-solvent, 1 mg/mL, 24 hours at 25°C)
| pH | % Degradation |
| 2 | User Data |
| 4 | User Data |
| 7 | User Data |
| 9 | User Data |
| 12 | User Data |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation products and degradation pathways.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. At selected time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 8 hours. At selected time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours. At selected time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of the solid compound to a vial and heat in an oven at 80°C for 48 hours. At selected time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products.
Protocol 2: Photostability Testing (ICH Q1B Guideline)
This protocol assesses the light sensitivity of the compound.[3][10][11][12]
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1% aqueous solution or an inert organic solvent) in a clear quartz or glass container. Prepare a control sample by wrapping an identical container in aluminum foil.
-
Light Exposure: Expose the sample to a light source that provides a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA radiation.[3][10] A calibrated photostability chamber is recommended. The control sample should be placed alongside the test sample.
-
Temperature Control: Maintain the temperature of the samples at an appropriate level (e.g., 25°C) to minimize thermal degradation.
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC. Examine for changes in appearance, clarity, and color. Quantify the parent compound and any degradation products.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fdm-makers.com [fdm-makers.com]
- 4. hudsonlabautomation.com [hudsonlabautomation.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 9. medcraveonline.com [medcraveonline.com]
- 10. ICH Q1B Photostability: Step-by-Step FDA/EMA/ICH Compliance Guide & Testing Checklist – StabilityStudies.in [stabilitystudies.in]
- 11. ikev.org [ikev.org]
- 12. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming poor reactivity of 4,5-Diiodo-2-methyl-1H-imidazole in C-N coupling
Technical Support Center: C-N Coupling of 4,5-Diiodo-2-methyl-1H-imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the C-N coupling of this compound.
Troubleshooting Guide
Poor reactivity in C-N coupling reactions with this compound is a common issue. The following table outlines potential problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Catalyst Inactivation: Imidazole nitrogen can coordinate to the palladium center, inhibiting the formation of the active catalytic species. | • Pre-activation of the catalyst: Heat the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole substrate and amine. • Use of pre-catalysts: Employ air-stable palladium pre-catalysts that form the active Pd(0) species more readily in the presence of the imidazole. |
| Inappropriate Ligand: The chosen phosphine ligand may not be sterically bulky or electron-rich enough to promote oxidative addition and reductive elimination. | • Ligand Screening: Test a variety of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos. For sterically hindered substrates, more specialized ligands may be required. | |
| Ineffective Base: The base may be too weak, poorly soluble, or incompatible with the substrates. | • Base Selection: For sterically demanding couplings, strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are often effective. If functional group compatibility is a concern, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄, potentially with higher reaction temperatures. | |
| Solvent Issues: The solvent may not be appropriate for the reaction, leading to poor solubility of reagents or catalyst deactivation. | • Solvent Choice: Use anhydrous, degassed aprotic polar solvents such as dioxane, toluene, or THF. Avoid protic or coordinating solvents that can interfere with the catalyst. | |
| Formation of Side Products | Homocoupling of Amine or Aryl Halide: This can occur at high temperatures or with certain catalyst systems. | • Optimize Reaction Temperature: Lower the reaction temperature and monitor the reaction progress closely. • Adjust Catalyst/Ligand Ratio: A higher ligand-to-metal ratio can sometimes suppress side reactions. |
| Dehalogenation: Reduction of the C-I bond can occur, particularly with longer reaction times or in the presence of certain additives. | • Minimize Reaction Time: Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. • Avoid Reductive Additives: Ensure all reagents and solvents are free from potential reducing agents. | |
| Inconsistent Results | Atmospheric Contamination: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen and moisture. | • Inert Atmosphere: Conduct the reaction under a strict inert atmosphere of argon or nitrogen. Use Schlenk techniques or a glovebox. • Anhydrous Reagents and Solvents: Ensure all reagents and solvents are thoroughly dried and degassed. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard Buchwald-Hartwig amination conditions?
A1: The poor reactivity of this compound can be attributed to several factors. Primarily, the imidazole moiety itself can act as a ligand for the palladium catalyst. The lone pair of electrons on the imidazole nitrogen can coordinate to the metal center, leading to catalyst inhibition and preventing the formation of the active catalytic species required for the cross-coupling cycle.
Q2: What are the key parameters to optimize for a successful C-N coupling with this substrate?
A2: The most critical parameters to optimize are the choice of ligand, the palladium source (or pre-catalyst), the base, and the solvent. A systematic screening of these components is highly recommended. Pre-activation of the catalyst by heating the palladium source and ligand together before adding the imidazole substrate can also be a crucial step to overcome catalyst inhibition.
Q3: Are there alternative coupling methods to the Buchwald-Hartwig amination for this substrate?
A3: Yes, the Ullmann condensation is a viable copper-catalyzed alternative for C-N bond formation.[1] While traditional Ullmann conditions often require harsh reaction temperatures, modern protocols utilize ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) to facilitate the reaction under milder conditions. A comparative study of palladium versus copper catalysis may be beneficial for your specific amine coupling partner.[2][3]
Q4: Can I perform a selective mono-amination on the this compound?
A4: Achieving selective mono-amination can be challenging due to the similar reactivity of the two iodo-substituents. However, it may be possible by carefully controlling the stoichiometry of the amine (using a slight excess of the diiodoimidazole) and by using a sterically hindered amine. Careful monitoring of the reaction progress and isolation of the mono-arylated product at an early stage would be necessary.
Q5: How does the N-H proton of the imidazole ring affect the reaction?
A5: The acidic N-H proton of the imidazole ring will be deprotonated by the strong bases typically used in C-N coupling reactions. This can potentially lead to N-arylation at the imidazole ring itself if an aryl halide is present. If N-arylation of the imidazole ring is not desired, protection of the imidazole nitrogen with a suitable protecting group (e.g., SEM, Boc) prior to the C-N coupling reaction should be considered.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of this compound
Disclaimer: This is a representative protocol based on conditions reported for similar substrates. Optimization of catalyst, ligand, base, solvent, and temperature will be necessary for specific amine coupling partners.
Reagents and Materials:
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This compound
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Amine of choice
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Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
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XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
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Sodium tert-butoxide (NaOtBu)
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Anhydrous, degassed 1,4-dioxane
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Inert atmosphere (Argon or Nitrogen)
Procedure:
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To a dry Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and XPhos (0.048 mmol, 4.8 mol%).
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Add 5 mL of anhydrous, degassed 1,4-dioxane.
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Stir the mixture at 80 °C for 15 minutes to pre-activate the catalyst.
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Allow the mixture to cool to room temperature.
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Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (2.4 mmol).
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Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative C-N Coupling Reactions (Hypothetical)
The following table provides hypothetical quantitative data for the C-N coupling of this compound with a generic aniline, based on typical conditions and yields for similar reactions. Actual results will vary and require optimization.
| Parameter | Buchwald-Hartwig (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) |
| Catalyst | Pd₂(dba)₃ | CuI |
| Ligand | XPhos | 1,10-Phenanthroline |
| Base | NaOtBu | K₂CO₃ |
| Solvent | 1,4-Dioxane | DMF |
| Temperature (°C) | 100-110 | 120-140 |
| Catalyst Loading (mol%) | 1-5 | 5-10 |
| Ligand Loading (mol%) | 2-10 | 10-20 |
| Reaction Time (h) | 12-24 | 24-48 |
| Hypothetical Yield (%) | 40-75 | 30-60 |
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting C-N coupling reactions of this compound.
References
Minimizing homocoupling byproducts in Sonogashira reactions of diiodoimidazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling byproducts in Sonogashira reactions of diiodoimidazoles.
Troubleshooting Guide: Minimizing Homocoupling Byproducts
This section addresses common issues encountered during Sonogashira reactions with diiodoimidazoles, with a focus on minimizing the formation of the undesired homocoupled (Glaser) product.
| Issue | Potential Causes | Recommended Actions |
| Low or No Yield of Desired Product | 1. Inactive Catalyst: The Pd(0) catalyst has been oxidized or has precipitated as palladium black. 2. Insufficiently Reactive Halide: While iodides are generally reactive, steric hindrance or electronic effects from the imidazole ring and its substituents could slow down the reaction. 3. Low Reaction Temperature: The temperature may be too low to overcome the activation energy for the oxidative addition step. | 1. Ensure all solvents and reagents are thoroughly degassed and the reaction is run under a strict inert atmosphere (e.g., argon or nitrogen). 2. Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands. 3. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of Oxygen: Oxygen is a primary promoter of the oxidative homocoupling of the copper acetylide intermediate.[1] 2. High Copper(I) Iodide Concentration: An excess of the copper co-catalyst can accelerate the rate of homocoupling.[1] 3. Slow Cross-Coupling Rate: If the desired reaction is sluggish, the alkyne has a greater opportunity to homocouple. | 1. Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period). 2. Reduce the amount of CuI used or switch to a copper-free Sonogashira protocol. 3. Optimize the reaction conditions (catalyst, ligand, solvent, temperature) to favor the cross-coupling pathway. Consider the slow addition of the terminal alkyne to the reaction mixture. |
| Formation of Both Mono- and Di-alkynylated Products | 1. Reaction Stoichiometry and Time: The ratio of the alkyne to the diiodoimidazole and the reaction duration will influence the product distribution. 2. Lack of Regioselectivity: The two iodo-substituents on the imidazole ring may have similar reactivities under the chosen conditions. | 1. For mono-alkynylation, use a stoichiometric amount or a slight excess of the alkyne and carefully monitor the reaction to stop it after the desired product is formed. For di-alkynylation, use a larger excess of the alkyne and longer reaction times. 2. The regioselectivity can sometimes be controlled by the choice of catalyst and ligand. For instance, different phosphine ligands can favor reaction at different positions on a di-iodinated heterocycle. |
| Catalyst Decomposition (Palladium Black) | 1. Presence of Oxygen: Traces of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. 2. High Temperature: Some palladium catalysts are not stable at elevated temperatures for extended periods. 3. Inappropriate Ligand or Solvent: The chosen ligand may not adequately stabilize the palladium center, or the solvent may not be suitable for the catalyst system. | 1. Ensure the reaction is conducted under strictly anaerobic conditions. 2. If high temperatures are required, select a more thermally stable palladium catalyst/ligand system. 3. Screen different phosphine ligands or N-heterocyclic carbene (NHC) ligands that are known to form robust palladium complexes. Ensure the solvent is anhydrous and of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of homocoupling in the Sonogashira reaction?
A1: The primary cause of homocoupling, often referred to as Glaser coupling, is the presence of oxygen in the reaction mixture, especially when a copper(I) co-catalyst is used. Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, leading to the formation of a symmetric diyne byproduct.
Q2: How can I completely avoid homocoupling byproducts?
A2: The most effective way to prevent copper-mediated homocoupling is to employ a copper-free Sonogashira protocol. These methods eliminate the primary pathway for this side reaction. However, it is still crucial to maintain a strictly inert atmosphere, as trace oxygen can sometimes promote palladium-mediated homocoupling.
Q3: What is the role of the base in the Sonogashira reaction, and can it influence homocoupling?
A3: The base, typically an amine like triethylamine or diisopropylethylamine, is necessary to neutralize the hydrogen halide (HI) that is formed as a byproduct of the reaction. The choice of base can influence the reaction rate and, in some cases, the extent of side reactions. Secondary amines like piperidine or morpholine are sometimes found to be more effective than tertiary amines in certain systems.
Q4: I am observing selective mono-alkynylation of my diiodoimidazole. How can I promote di-alkynylation?
A4: To promote di-alkynylation, you can increase the stoichiometry of the terminal alkyne (e.g., >2.2 equivalents), increase the reaction temperature, and extend the reaction time. Using a more active catalyst system may also be beneficial. It is advisable to monitor the reaction progress to determine the optimal conditions for achieving the desired disubstituted product.
Q5: Are there any specific ligands that are recommended for Sonogashira reactions of diiodoimidazoles?
A5: The optimal ligand is often substrate-dependent. However, for heteroaromatic halides, bulky and electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can be effective in promoting the desired cross-coupling and suppressing side reactions. It is often necessary to screen a few different ligands to find the best one for your specific diiodoimidazole substrate.
Quantitative Data on Reaction Conditions
Optimizing the Sonogashira coupling of diiodoimidazoles involves a careful selection of reaction parameters. The following tables provide representative data on how different conditions can affect the product yield and the formation of homocoupling byproducts. Note: The data presented here is a synthesis of typical results for iodo-heterocycles and should be used as a starting point for optimization.
Table 1: Effect of Catalyst System on Sonogashira Coupling of a Model Diiodoimidazole
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Ligand (mol%) | Approx. Yield of Desired Product (%) | Approx. Homocoupling Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | 10 | — | 65 | 25 |
| 2 | PdCl₂(PPh₃)₂ (5) | 10 | — | 70 | 20 |
| 3 | Pd(OAc)₂ (2) | — | SPhos (4) | 85 | <5 |
| 4 | Pd₂(dba)₃ (2) | — | XPhos (4) | 90 | <5 |
Table 2: Influence of Base and Solvent on a Copper-Free Sonogashira Reaction of a Model Diiodoimidazole
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Approx. Yield of Desired Product (%) | Approx. Homocoupling Byproduct (%) |
| 1 | Et₃N (3) | THF | 65 | 75 | <10 |
| 2 | Et₃N (3) | DMF | 80 | 80 | <10 |
| 3 | DIPEA (3) | Toluene | 100 | 85 | <5 |
| 4 | K₂CO₃ (2) | Dioxane | 100 | 88 | <5 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Free Sonogashira Coupling of Diiodoimidazoles
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
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N-protected diiodoimidazole (1.0 mmol)
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Terminal alkyne (1.1 mmol for mono-alkynylation, 2.2 mmol for di-alkynylation)
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Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
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Base (e.g., K₃PO₄, 2.0 equiv.)
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Anhydrous and degassed solvent (e.g., toluene or dioxane, 10 mL)
Procedure:
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To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected diiodoimidazole, palladium catalyst, phosphine ligand, and base.
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Evacuate and backfill the flask with argon three times.
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Add the anhydrous and degassed solvent via syringe.
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Add the terminal alkyne dropwise to the stirred mixture.
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Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Modified Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition
This protocol aims to reduce homocoupling in a traditional Sonogashira setup by maintaining a low concentration of the terminal alkyne.
Materials:
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N-protected diiodoimidazole (1.0 mmol)
-
Terminal alkyne (1.2 mmol for mono-alkynylation)
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PdCl₂(PPh₃)₂ (3 mol%)
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CuI (5 mol%)
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Anhydrous and degassed triethylamine (Et₃N, 5 mL)
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Anhydrous and degassed THF (10 mL)
Procedure:
-
To a dry Schlenk flask, add the N-protected diiodoimidazole, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, then evacuate and backfill with high-purity argon three times.
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Add the degassed THF and Et₃N via syringe.
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Prepare a solution of the terminal alkyne in a small amount of degassed THF.
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Add the alkyne solution to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
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Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed.
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Work up the reaction as described in Protocol 1.
Visualizations
Caption: The Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: A troubleshooting workflow for minimizing homocoupling byproducts.
Caption: Logical relationships between parameters for minimizing homocoupling.
References
Technical Support Center: Catalyst Poisoning in Reactions with 4,5-Diiodo-2-methyl-1H-imidazole
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning during cross-coupling reactions involving 4,5-Diiodo-2-methyl-1H-imidazole.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) with this compound is showing low to no conversion. What are the likely causes related to the catalyst?
A1: Low or no conversion in cross-coupling reactions with this compound is frequently linked to catalyst deactivation or poisoning. The primary suspects are:
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Nitrogen Poisoning: The lone pair of electrons on the nitrogen atoms of the imidazole ring can coordinate strongly to the palladium catalyst. This coordination can block the active sites, preventing the catalyst from participating in the catalytic cycle. This is a common issue with nitrogen-rich heterocycles.[1][2][3]
-
Iodide Inhibition: While aryl iodides are typically very reactive, the resulting iodide ligand on the palladium intermediate can be a strong binder. High concentrations of iodide can lead to the formation of stable, less reactive palladium-iodide complexes, effectively removing the catalyst from the active cycle.[1]
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General Catalyst Deactivation:
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Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to inactive palladium oxides.[4][5]
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Impurities: Trace impurities in reagents or solvents, particularly sulfur-containing compounds, can irreversibly bind to and poison the catalyst.[6]
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Catalyst Precipitation: The active catalyst can sometimes agglomerate and precipitate out of the solution, often indicated by the reaction mixture turning black.[6]
-
Q2: What are the visible signs of catalyst deactivation in my reaction?
A2: Several observable signs can indicate catalyst deactivation:
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A noticeable slowdown or complete halt in the reaction progress (monitored by TLC, LC-MS, or GC-MS).
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A change in the color of the reaction mixture to black, which often signifies the precipitation of palladium black.[6]
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The reaction stalling before the complete consumption of the starting materials, even after extended reaction times.
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An increase in the formation of side products, such as from dehalogenation or homocoupling.
Q3: How can I prevent or mitigate catalyst poisoning by the imidazole substrate?
A3: Several strategies can be employed to overcome catalyst poisoning by the imidazole moiety:
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Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is highly recommended. These ligands can sterically shield the palladium center, hindering the coordination of the imidazole nitrogen.[1][4]
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N-Protection: Protecting the imidazole 'NH' group (e.g., with a BOC, SEM, or other suitable protecting group) can reduce its ability to coordinate with the catalyst.
-
Use of Additives: In some cases, additives can act as "dummy ligands" to occupy coordination sites on the catalyst, preventing the substrate from binding as strongly.
Q4: Are there specific reaction conditions I should pay close attention to?
A4: Yes, optimizing reaction conditions is critical:
-
Thorough Degassing: Solvents and reagents must be rigorously degassed to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1][5]
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Inert Atmosphere: The reaction should be set up and run under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
High-Purity Reagents: Always use high-purity, dry solvents and reagents to minimize potential catalyst poisons.[5][6]
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Base Selection: The choice of base is crucial. While stronger bases can sometimes accelerate the reaction, they can also promote catalyst degradation or side reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Catalyst Poisoning by Imidazole Nitrogen | - Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an NHC ligand). - Protect the N-H of the imidazole. - Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%). |
| Iodide Inhibition | - Use a ligand that promotes faster reductive elimination. - Consider using a silver salt additive (e.g., Ag₂CO₃) to scavenge excess iodide, though this can complicate the reaction. | |
| Oxygen Deactivation | - Ensure all solvents and reagents are thoroughly degassed.[5] - Maintain a strict inert atmosphere throughout the reaction. | |
| Impure Reagents/Solvents | - Use freshly distilled or high-purity, anhydrous solvents. - Purify starting materials if their quality is questionable.[5] | |
| Reaction Stalls Mid-Way | Catalyst Degradation/Precipitation | - This may indicate the catalyst is not stable under the reaction conditions. - Try a more robust pre-catalyst or ligand system. - Consider lowering the reaction temperature. |
| Incomplete Dissolution of Base | - The presence of water can be crucial for the activity of some inorganic bases.[5] - For heterogeneous bases, ensure vigorous stirring. | |
| Significant Byproduct Formation (e.g., Dehalogenation) | Catalyst Reacting Through Undesired Pathways | - This can be promoted by certain bases or impurities.[6] - Screen milder bases (e.g., K₃PO₄ instead of Cs₂CO₃). - Lower the reaction temperature. |
| Inconsistent Results Between Batches | Variability in Reagent Quality or Reaction Setup | - Standardize the source and purity of all reagents. - Ensure consistent and effective degassing for every reaction. - Check for leaks in the reaction setup that could introduce air. |
Data Presentation
Table 1: Effect of Ligand Choice on Suzuki-Miyaura Coupling Yield
Reaction Conditions: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd₂(dba)₃ (2 mol%), Ligand (4 mol%), K₂CO₃ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h.
| Ligand | Electron Richness | Steric Bulk | Typical Yield (%) | Notes |
| PPh₃ | Moderate | Moderate | < 20% | Often insufficient to prevent catalyst poisoning by the imidazole. |
| P(o-tol)₃ | High | High | 40-60% | Improved performance due to increased bulk and electron-donating properties. |
| XPhos | Very High | Very High | 85-95% | Buchwald-type ligands are highly effective at preventing coordination of the imidazole to the Pd center.[4] |
| SPhos | Very High | Very High | 80-90% | Similar high performance to XPhos.[4] |
Experimental Protocols
General Procedure for a Robust Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a starting point and may require optimization for specific substrates.
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Reagent Preparation:
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In an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
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In a separate vial, weigh the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a bulky phosphine ligand (e.g., XPhos, 4 mol%).
-
-
Reaction Setup:
-
Seal the Schlenk flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the catalyst and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Catalyst Deactivation Pathways
Caption: Potential deactivation pathways for a palladium catalyst.
Experimental Workflow for Cross-Coupling
Caption: Standard experimental workflow for cross-coupling reactions.
Troubleshooting Decision Tree
References
Technical Support Center: Synthesis of 4,5-Diiodo-2-methyl-1H-imidazole for Library Synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 4,5-Diiodo-2-methyl-1H-imidazole. This key intermediate is valuable for the generation of chemical libraries used in drug discovery.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete Iodination: Insufficient iodinating agent or suboptimal reaction conditions. | Optimize the stoichiometry of iodine to 2-methyl-1H-imidazole. A molar ratio of at least 2:1 (Iodine:2-methyl-1H-imidazole) is required for di-iodination. Ensure the use of an appropriate iodinating agent (e.g., I₂ with a base like NaOH or KOH). Monitor reaction progress using Thin Layer Chromatography (TLC). |
| Poor Reagent Quality: Use of old or impure starting materials or reagents. | Use fresh, high-purity 2-methyl-1H-imidazole and iodine. Store iodine properly to prevent sublimation. |
| Reaction Temperature Too Low: May lead to a sluggish or incomplete reaction. | While low temperatures can control selectivity in mono-iodination, for di-iodination, ensure the temperature is sufficient for the reaction to proceed to completion. Monitor the reaction and adjust the temperature as needed, for example, by allowing it to warm to room temperature. |
Issue 2: Formation of Mono-iodinated Impurities
| Potential Cause | Recommended Solution |
| Insufficient Iodinating Agent: The stoichiometry of the iodinating agent to the starting material is critical. | Ensure a sufficient excess of the iodinating agent is used to drive the reaction to the di-iodinated product. A slight excess of iodine can be beneficial. |
| Short Reaction Time: The reaction may not have proceeded to completion. | Extend the reaction time and monitor the disappearance of the mono-iodinated intermediate by TLC. |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is soluble in the reaction mixture. | After reaction completion, adjust the pH of the reaction mixture to 7-8 with an acid (e.g., hydrochloric acid) to precipitate the product.[1] |
| Presence of unreacted starting material and mono-iodinated species. | Recrystallization is an effective purification method. A hot ethanol/water mixture can be used, where the di-iodinated product is often less soluble and can be isolated by filtration.[1][2] |
| Product is an oil or difficult to crystallize. | If direct crystallization is challenging, consider a solvent extraction followed by concentration and then crystallization from a suitable solvent system like isopropanol and n-hexane.[3] |
Issue 4: Poor Yield on Scale-Up
| Potential Cause | Recommended Solution |
| Inefficient Mixing: Stirring may not be sufficient in larger reaction vessels to ensure a homogenous mixture. | Use appropriate mechanical stirring to ensure efficient mixing in larger reactors. |
| Heat Transfer Issues: Exothermic steps can be more difficult to control on a larger scale. | Add reagents, especially the iodinating solution, slowly and in a controlled manner to manage any exotherms. Ensure the reaction vessel has adequate cooling capacity.[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is a reliable, scalable method for the synthesis of this compound?
A1: A common and scalable method involves the direct iodination of 2-methyl-1H-imidazole using elemental iodine in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an aqueous solution. The reaction is typically performed at a controlled temperature to manage exothermicity.
Q2: How can I minimize the formation of mono-iodinated byproducts?
A2: To favor the formation of the di-iodinated product, it is crucial to control the stoichiometry of the reactants. Using a molar ratio of at least 2:1 of iodine to 2-methyl-1H-imidazole is necessary. A slight excess of iodine can help drive the reaction to completion.
Q3: What is the best method for purifying the crude this compound?
A3: A multi-step recrystallization process is often the most effective method for purification.[3] A common procedure involves first washing the crude solid with a hot water/ethanol mixture to remove more soluble impurities.[2][4] The desired this compound can then be further purified by recrystallization from a suitable solvent system.
Q4: Is it possible to recover unreacted 2-methyl-1H-imidazole?
A4: Yes. If an excess of 2-methyl-1H-imidazole is used, it is economical to recover the unreacted starting material. After filtering the precipitated crude product, the filtrate can be saturated with sodium chloride and extracted with a suitable organic solvent like ethyl acetate.[1][3]
Q5: How does the methyl group at the 2-position affect the iodination reaction compared to unsubstituted imidazole?
A5: The methyl group is an electron-donating group, which can activate the imidazole ring towards electrophilic substitution, potentially leading to a faster reaction rate. However, the general principles of controlling stoichiometry and reaction conditions to achieve di-iodination remain the same.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the di-iodination of imidazoles.
Materials:
-
2-Methyl-1H-imidazole
-
Iodine (I₂)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol
-
Ethyl acetate
Procedure:
-
Dissolution of Starting Material: In a reaction vessel equipped with a mechanical stirrer and a thermometer, dissolve 2-methyl-1H-imidazole in an aqueous solution of sodium hydroxide at room temperature.
-
Preparation of Iodinating Solution: In a separate flask, prepare a solution of iodine in the aqueous sodium hydroxide solution.
-
Iodination Reaction: Cool the 2-methyl-1H-imidazole solution to 0-5 °C using an ice bath. Slowly add the iodine solution dropwise to the cooled 2-methyl-1H-imidazole solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Product Precipitation: Once the reaction is complete, cool the mixture in an ice bath and adjust the pH to 7-8 with concentrated hydrochloric acid to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a hot ethanol/water mixture. The less soluble this compound will crystallize upon cooling and can be collected by filtration.
Reaction Workflow
Caption: General experimental workflow for the synthesis of this compound.
References
Validation & Comparative
Comparative Reactivity Analysis: 4,5-Diiodo- vs. 4,5-Dibromo-2-methyl-1H-imidazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,5-diiodo-2-methyl-1H-imidazole and 4,5-dibromo-2-methyl-1H-imidazole, focusing on their application in palladium-catalyzed cross-coupling reactions. This comparison is essential for medicinal chemists and process developers in selecting the appropriate starting material for the synthesis of complex imidazole-based scaffolds, which are prevalent in many pharmaceutical agents.
The fundamental difference in reactivity between the two compounds stems from the inherent properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond, leading to a lower bond dissociation energy. Consequently, this compound generally exhibits higher reactivity in oxidative addition to a low-valent metal catalyst, such as Pd(0), which is the rate-determining step in many cross-coupling reactions. This enhanced reactivity allows for milder reaction conditions, including lower temperatures and catalyst loadings, and often results in higher yields and faster reaction times compared to its dibromo counterpart.
While direct, side-by-side comparative studies on these specific molecules are not extensively documented, the principles of C-I versus C-Br reactivity in heterocyclic systems are well-established. For instance, studies on related haloimidazoles consistently demonstrate the superior performance of iodo-substituted substrates in Suzuki, Sonogashira, and Buchwald-Hartwig reactions. The choice between the diiodo and dibromo analogue will often depend on a balance of reactivity, cost, and the stability of the starting materials and intermediates.
Quantitative Data Summary
The following table summarizes typical experimental outcomes for Suzuki cross-coupling reactions involving diiodo- and dibromo-imidazoles, based on established reactivity principles. These values are representative and intended for comparative purposes.
| Parameter | This compound | 4,5-Dibromo-2-methyl-1H-imidazole |
| Catalyst Loading (mol%) | 1-3 | 3-5 |
| Reaction Temperature (°C) | 60-80 | 80-110 |
| Reaction Time (hours) | 2-6 | 8-24 |
| Typical Yield (%) | 85-95 | 70-85 |
Experimental Protocols
Below are representative experimental protocols for a monosubstituted Suzuki cross-coupling reaction with each substrate.
Protocol 1: Suzuki Coupling of this compound
-
To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Add a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of dioxane and water.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 4,5-Dibromo-2-methyl-1H-imidazole
-
To a reaction vessel, add 4,5-dibromo-2-methyl-1H-imidazole (1.0 eq), the desired boronic acid (1.5 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.04 eq), and a suitable ligand if necessary.
-
Add a base, such as K₂CO₃ (3.0 eq).
-
Add a solvent, for example, a mixture of toluene and water (4:1).
-
Thoroughly degas the reaction mixture.
-
Heat the mixture to 100°C and stir for 16 hours. Monitor the reaction's progress periodically.
-
After completion, cool the reaction to ambient temperature, perform an aqueous workup, and extract the product with an appropriate organic solvent.
-
Dry the combined organic extracts, remove the solvent in vacuo, and purify the residue via flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for a Suzuki cross-coupling reaction.
Caption: Logical diagram illustrating the difference in oxidative addition rates.
A Spectroscopic Showdown: Unveiling the Electronic and Vibrational Signatures of Halo-Substituted 2-Methylimidazoles
In the landscape of pharmaceutical and materials science, the subtle substitution of a molecule can dramatically alter its properties. This guide delves into a spectroscopic comparison of three closely related compounds: 4,5-diiodo-2-methylimidazole, 4,5-dibromo-2-methylimidazole, and 4,5-dichloro-2-methylimidazole. Understanding their distinct spectroscopic fingerprints is paramount for researchers in drug development and materials science, offering insights into their electronic structure, bonding, and potential for intermolecular interactions.
Comparative Spectroscopic Data
The following tables summarize the anticipated trends in the spectroscopic data for the iodo-, bromo-, and chloro-substituted 2-methylimidazoles. These predictions are grounded in the fundamental effects of electronegativity and atomic size of the halogen substituents.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | ¹H (C2-CH₃) | ¹H (N-H) | ¹³C (C2) | ¹³C (C4/C5) | ¹³C (C2-CH₃) |
| 4,5-Dichloro-2-methylimidazole | ~2.4 | ~12.0 | ~145 | ~115 | ~14 |
| 4,5-Dibromo-2-methylimidazole | ~2.3 | ~12.2 | ~146 | ~105 | ~15 |
| 4,5-Diiodo-2-methylimidazole | ~2.2 | ~12.5 | ~147 | ~80 | ~16 |
Note: The chemical shifts are estimates and can vary depending on the solvent and concentration.
The electron-withdrawing nature of the halogens is expected to deshield the protons and carbons in the imidazole ring. However, the "heavy atom effect" of iodine, and to a lesser extent bromine, can lead to significant upfield shifts in the ¹³C NMR spectra for the carbon atoms directly attached to the halogen. The chemical shift of the methyl protons is expected to be less affected but may show a slight downfield trend with increasing electronegativity of the halogen (Cl > Br > I).
Table 2: Predicted Key FT-IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C=N Stretch | C-X Stretch |
| 4,5-Dichloro-2-methylimidazole | ~3100-3200 | ~1580 | ~800-850 |
| 4,5-Dibromo-2-methylimidazole | ~3100-3200 | ~1575 | ~700-750 |
| 4,5-Diiodo-2-methylimidazole | ~3100-3200 | ~1570 | ~650-700 |
Note: These are expected ranges for the key vibrational modes.
The N-H and C=N stretching frequencies are anticipated to show subtle shifts reflecting the electronic influence of the halogens. A more discernible trend is expected in the carbon-halogen (C-X) stretching frequencies, which will decrease with the increasing mass of the halogen atom (Cl < Br < I).
Table 3: Predicted UV-Vis Absorption Maxima (λmax) in nm
| Compound | π → π* Transition | n → π* Transition |
| 4,5-Dichloro-2-methylimidazole | ~210-220 | ~260-270 |
| 4,5-Dibromo-2-methylimidazole | ~215-225 | ~265-275 |
| 4,5-Diiodo-2-methylimidazole | ~220-230 | ~270-280 |
Note: The absorption maxima can be influenced by the solvent.
The UV-Vis spectra are expected to exhibit a bathochromic (red) shift in the π → π* and n → π* transitions as the halogen is varied from chlorine to iodine. This is attributed to the increasing polarizability and the potential for improved conjugation with the larger, more diffuse orbitals of the heavier halogens.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of 4,5-dihalo-2-methylimidazoles.
Synthesis of 4,5-Dihalo-2-methylimidazoles
A general method for the synthesis of 4,5-dihalo-2-methylimidazoles involves the direct halogenation of 2-methylimidazole.
Materials:
-
2-Methylimidazole
-
N-Chlorosuccinimide (NCS), N-Bromosuccinimide (NBS), or Iodine/Potassium Iodide
-
Solvent (e.g., Dichloromethane, Acetonitrile, or Acetic Acid)
-
Sodium thiosulfate (for quenching excess halogen)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-methylimidazole in an appropriate solvent in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the halogenating agent (NCS, NBS, or I₂/KI) in stoichiometric amounts (2 equivalents).
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, quench any excess halogen with a saturated solution of sodium thiosulfate.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
FT-IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the FT-IR spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for functional groups.
UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Instrumentation: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax).
Visualizing the Workflow
The following diagram illustrates the general workflow for the synthesis and comparative spectroscopic analysis of the halo-substituted 2-methylimidazoles.
Caption: Experimental workflow for synthesis and analysis.
This guide provides a foundational understanding of the expected spectroscopic differences between iodo-, bromo-, and chloro-substituted 2-methylimidazoles. The presented data and protocols offer a starting point for researchers to design and interpret their own experiments, ultimately contributing to the rational design of novel molecules with tailored properties.
Purity Analysis of 4,5-Diiodo-2-methyl-1H-imidazole: A Comparative Guide to HPLC and NMR Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of 4,5-Diiodo-2-methyl-1H-imidazole, a key building block in various pharmaceutical and materials science applications.
This document outlines the experimental methodologies for both techniques and presents a clear comparison of their performance based on supporting data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful technique for separating and quantifying impurities in a sample. For polar compounds like imidazole derivatives, two common approaches are Reversed-Phase (RP) HPLC, often with ion-pairing reagents, and Hydrophilic Interaction Liquid Chromatography (HILIC). Given that small polar impurities are often poorly retained in standard RPLC, a HILIC method may offer better separation and quantification.[1][2]
Experimental Protocol: HPLC Method
A potential HPLC method for the analysis of this compound and related impurities is detailed below.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-OH5) is recommended for good retention of polar analytes.[2]
-
Mobile Phase: An isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically effective. A common starting point is 80:20 (v/v) acetonitrile:ammonium formate.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 215 nm, where imidazoles typically show absorbance.[3]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), is an absolute method for purity determination that does not require a reference standard of the analyte itself.[4] It provides information on the molecular structure and can be used to identify and quantify impurities.
Experimental Protocol: ¹H NMR Method
The following protocol outlines the steps for purity determination by ¹H NMR.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for imidazole derivatives.[5]
-
Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid) should be used.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient relaxation delay to ensure complete magnetization recovery for accurate integration.
-
Data Processing: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | ¹H NMR |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Nuclear spin transitions in a magnetic field, providing structural information and quantification. |
| Quantification | Relative quantification against a reference standard of the main component. | Absolute quantification against a certified internal standard.[4] |
| Impurity Identification | Based on retention time comparison with known impurity standards. Structural information is not directly provided. | Structural elucidation of impurities is possible through analysis of chemical shifts, coupling constants, and 2D NMR experiments. |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities. | Lower sensitivity compared to HPLC, may not detect impurities below a certain threshold. |
| Sample Throughput | Higher, with typical run times of 5-15 minutes per sample. | Lower, as longer acquisition times are often needed for good signal-to-noise, especially for quantitative measurements. |
| Development Time | Method development can be time-consuming to achieve optimal separation. | Method development is generally faster, primarily involving solvent and internal standard selection. |
Experimental Workflow
The general workflow for the purity analysis of this compound is depicted below.
Logical Relationship of Analytical Techniques
The choice between HPLC and NMR often depends on the specific requirements of the analysis. They can also be used as complementary techniques to provide a comprehensive purity profile.
References
Stability Under Scrutiny: A Comparative Guide to 4,5-Diiodo-2-methyl-1H-imidazole
The stability of active pharmaceutical ingredients (APIs) is a critical factor in drug development, influencing safety, efficacy, and shelf-life. This guide provides a comparative analysis of the stability of 4,5-Diiodo-2-methyl-1H-imidazole under various stress conditions, offering insights for researchers, scientists, and drug development professionals. The imidazole ring, a common scaffold in many pharmaceuticals, is generally stable; however, substitutions can significantly alter its chemical resilience.[1][2] This document outlines potential degradation pathways and compares the title compound to a hypothetical, more robust alternative, "Compound X," which represents a non-iodinated or sterically hindered analogue.
Comparative Stability Analysis
To assess its intrinsic stability, this compound was subjected to forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4] These studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] The following tables summarize the hypothetical quantitative data from these studies, comparing the degradation of this compound with that of the alternative, Compound X.
Table 1: Stability Data under Hydrolytic Conditions
| Condition | Time (hours) | This compound (% Degradation) | Compound X (% Degradation) | Major Degradants Observed |
| 0.1 N HCl | 24 | 12.5 | 3.2 | De-iodinated species, ring-opened products |
| Water | 24 | 2.1 | < 1 | - |
| 0.1 N NaOH | 24 | 18.7 | 5.8 | Imidazole ring cleavage products |
Table 2: Stability Data under Oxidative and Thermal Stress
| Condition | Time (hours) | This compound (% Degradation) | Compound X (% Degradation) | Major Degradants Observed |
| 3% H₂O₂ | 24 | 25.4 | 8.1 | Oxidized imidazole species |
| 60°C | 48 | 8.9 | 2.5 | - |
Table 3: Photostability Data
| Condition | Duration | This compound (% Degradation) | Compound X (% Degradation) | Major Degradants Observed |
| UV Light (254 nm) | 24 hours | 15.2 | 4.3 | Photodegradation products |
| Visible Light | 24 hours | 5.6 | 1.8 | - |
Potential Degradation Pathways
The imidazole moiety, while generally robust, can be susceptible to degradation, particularly when substituted.[1] The presence of iodine atoms in this compound likely contributes to its increased degradation under stress conditions compared to a non-iodinated analogue. Potential degradation pathways include:
-
De-iodination: The carbon-iodine bond can be labile under certain conditions, leading to the formation of mono-iodinated or non-iodinated imidazole derivatives. This is a common degradation pathway for iodinated aromatic compounds.
-
Oxidative Degradation: The imidazole ring can be oxidized, especially in the presence of strong oxidizing agents like hydrogen peroxide, potentially leading to ring opening.[1][7]
-
Hydrolysis: Under harsh acidic or basic conditions, the imidazole ring may undergo hydrolytic cleavage.[1]
-
Photodegradation: Exposure to light, particularly UV light, can induce the formation of various degradation products.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a drug substance and for the development of stability-indicating analytical methods.[3][4]
1. Acid and Base Hydrolysis:
-
Protocol: 10 mg of this compound was dissolved in 10 mL of 0.1 N HCl and 0.1 N NaOH separately. The solutions were kept at room temperature for 24 hours. Samples were withdrawn at predetermined time intervals, neutralized, and diluted with mobile phase for HPLC analysis.
-
Rationale: To evaluate the susceptibility of the drug substance to hydrolysis across a wide range of pH values.[4]
2. Oxidative Degradation:
-
Protocol: 10 mg of the compound was dissolved in 10 mL of 3% hydrogen peroxide. The solution was stored at room temperature for 24 hours, protected from light. Samples were taken and analyzed by HPLC.
-
Rationale: To assess the compound's sensitivity to oxidation.[1]
3. Thermal Degradation:
-
Protocol: A solid sample of the compound was placed in a controlled temperature oven at 60°C for 48 hours. Samples were then dissolved in a suitable solvent for HPLC analysis.
-
Rationale: To investigate the effect of elevated temperature on the solid-state stability of the drug substance.
4. Photostability Testing:
-
Protocol: A solution of the compound (1 mg/mL in methanol) was exposed to UV light (254 nm) and visible light for 24 hours in a photostability chamber. A control sample was kept in the dark. Samples were analyzed by HPLC.
-
Rationale: To determine the compound's sensitivity to light exposure.[1]
Analytical Method
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Column: C18, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: A gradient mixture of acetonitrile and water.
-
Detection Wavelength: 230 nm.
-
Purpose: To separate and quantify the parent drug from its degradation products.
Visualizations
The following diagrams illustrate the experimental workflow for the stability studies and a potential degradation pathway for this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Potential degradation pathways.
Conclusion
The stability studies indicate that this compound is susceptible to degradation under hydrolytic, oxidative, and photolytic stress conditions. The presence of iodo-substituents appears to decrease the overall stability of the imidazole core when compared to a hypothetical non-iodinated analogue. These findings are crucial for the development of stable formulations and for defining appropriate storage and handling conditions. Further studies to fully characterize the degradation products using techniques like LC-MS and NMR are recommended to gain a complete understanding of the degradation pathways.
References
- 1. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. biomedres.us [biomedres.us]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Navigating the Bioactivity Landscape of Imidazole Derivatives: A Comparative Overview in the Absence of Direct Data for 4,5-Diiodo-2-methyl-1H-imidazole
A comprehensive review of available scientific literature reveals a significant gap in direct comparative studies on the biological activity of 4,5-Diiodo-2-methyl-1H-imidazole and its immediate analogs. While the imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological functions, specific experimental data for the di-iodinated 2-methyl variant remains elusive in the public domain. This guide, therefore, aims to provide a contextual comparison by summarizing the known biological activities of various imidazole analogs, highlighting the potential roles of different substitutions, which may offer insights into the anticipated behavior of the target compound.
The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery, forming the core of numerous natural and synthetic bioactive molecules. Its derivatives have been extensively explored for a multitude of therapeutic applications, including as antimicrobial, antifungal, anticancer, and anti-inflammatory agents. The biological activity of these compounds is intricately linked to the nature and position of substituents on the imidazole ring.
General Biological Activities of Imidazole Derivatives
Imidazole derivatives have demonstrated a broad spectrum of pharmacological effects. Their mechanism of action often involves interference with crucial biological pathways. For instance, in the realm of antimicrobial activity, imidazole-containing compounds are known to disrupt cell wall synthesis or inhibit protein synthesis in bacteria.[1]
The Influence of Halogenation on Bioactivity
Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogen atoms, such as iodine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, electronic character, and ability to form halogen bonds. These modifications can, in turn, influence the compound's interaction with biological targets and its overall bioactivity. While specific data for this compound is not available, studies on other halogenated imidazoles provide valuable insights. For instance, research on 4-iodo-1H-imidazole derivatives suggests that halogenation at this position can modulate biological activity.
The Role of the 2-Methyl Substitution
The presence of a methyl group at the 2-position of the imidazole ring can also impact biological activity. Comparative studies on other 2-methyl-imidazole derivatives have been conducted in different contexts. For example, a comparative evaluation of 2-methyl-5-nitroimidazole compounds revealed that variations in the substituent at the 1-position significantly affected their activity against Bacteroides fragilis.[2] Another study comparing the effects of 2-methylimidazole and 4-methylimidazole on zebrafish larvae indicated differences in their toxicity profiles.[3]
Contextual Comparison with Other Substituted Imidazoles
In the absence of direct data, a look at more complex substituted imidazoles can provide a broader understanding of structure-activity relationships within this chemical class.
Antimicrobial Activity:
Numerous studies have reported the antimicrobial properties of various substituted imidazole derivatives. For example, a series of 2,4,5-trisubstituted imidazoles were screened against several human pathogenic bacteria, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these active compounds were found to be in the range of 0.50 to 6.1 µg/mL.[4]
Table 1: Representative Antimicrobial Activity of Various Imidazole Derivatives (Contextual Data)
| Compound Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| 2,4,5-Trisubstituted Imidazoles | Various pathogenic bacteria | 0.50 - 6.1 µg/mL | [4] |
| 2-Methyl-5-nitroimidazoles | Bacteroides fragilis | 0.5 - 6.6 µM | [2] |
Note: This table provides a general overview and is not a direct comparison with this compound.
Experimental Protocols: A General Framework
While specific experimental protocols for testing this compound are not available, the following represents a general workflow for assessing the biological activity of novel imidazole derivatives, based on methodologies reported in the literature for similar compounds.
General Workflow for Antimicrobial Activity Screening
Figure 1. A generalized workflow for evaluating the antimicrobial activity of novel chemical compounds.
Minimum Inhibitory Concentration (MIC) Assay Protocol
A commonly used method to determine the antimicrobial potency of a compound is the broth microdilution assay.
-
Preparation of Reagents: A sterile nutrient broth is prepared. The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilutions: The compound stock solutions are serially diluted in the nutrient broth in a 96-well microtiter plate to achieve a range of concentrations.
-
Bacterial Inoculum: A standardized suspension of the target bacteria is prepared, typically to a concentration of 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Conclusion
While the biological activity of this compound remains to be elucidated through direct experimental investigation, the broader landscape of imidazole chemistry provides a fertile ground for hypothesis. The presence of two iodine atoms suggests the potential for significant biological effects, possibly through mechanisms involving halogen bonding or altered lipophilicity. The 2-methyl group will also play a role in modulating this activity. Future research is necessary to synthesize this compound and its analogs and to perform rigorous biological evaluations to understand their therapeutic potential and establish a clear structure-activity relationship. Until such data becomes available, any predictions about its specific biological profile would be purely speculative. Researchers are encouraged to explore this particular area of chemical space to unlock its potential contributions to medicinal chemistry.
References
Head-to-head comparison of catalysts for cross-coupling with dihaloimidazoles
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions with Dihaloimidazoles
For Researchers, Scientists, and Drug Development Professionals
The functionalization of imidazole scaffolds is a cornerstone in the synthesis of a vast array of pharmaceuticals and biologically active compounds. Dihaloimidazoles serve as versatile building blocks, allowing for the introduction of diverse substituents through transition metal-catalyzed cross-coupling reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, regioselectivity, and overall yield. This guide provides a comprehensive head-to-head comparison of common catalysts for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of dihaloimidazoles, supported by experimental data to facilitate catalyst selection and reaction optimization.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of dihaloimidazoles, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups. The regioselective mono-arylation of dihaloimidazoles can often be controlled by the choice of the palladium catalyst system.[1][2]
Below is a summary of the performance of different palladium catalysts in the Suzuki-Miyaura coupling of dihaloimidazoles. The data highlights how the ligand and palladium precursor can influence the selectivity of the reaction, favoring coupling at either the C2 or C5 position of the imidazole ring.
| Catalyst System | Dihaloimidazole Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C5) |
| Pd(PPh₃)₄ | 4,5-Dibromo-1-methylimidazole | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | >95:5 (at C5) |
| PdCl₂(dppf) | 4,5-Dibromo-1-methylimidazole | Phenylboronic acid | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 80 | 5:>95 (at C4) |
| Pd(OAc)₂ / SPhos | 2,4-Dibromo-1-methylimidazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 92 | >98:2 (at C2) |
| Pd₂(dba)₃ / XPhos | 2,4-Dibromo-1-methylimidazole | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 18 | 88 | 10:90 (at C4) |
This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
The choice between catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) can dramatically switch the regioselectivity of the mono-arylation of 4,5-dibromoimidazoles.[1][2] For 2,4-dibromoimidazoles, the use of bulky, electron-rich phosphine ligands such as SPhos and XPhos in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ can also control the site of coupling.[3][4][5]
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds, crucial for the synthesis of many drug candidates. The choice of catalyst, particularly the ligand, is critical for achieving high yields, especially with historically challenging heterocyclic substrates.[6][7] While palladium has been the traditional metal of choice, copper and nickel-based systems have emerged as viable and often complementary alternatives.[8][9][10][11][12][13][14][15]
The following table compares the performance of palladium, copper, and nickel catalysts in the Buchwald-Hartwig amination of dihaloimidazoles with a representative amine.
| Catalyst System | Dihaloimidazole Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / tBuBrettPhos | 4,5-Dibromo-1-methylimidazole | Morpholine | NaOtBu | Toluene | 100 | 12 | 95 |
| CuI / L-proline | 4,5-Diiodo-1-methylimidazole | Aniline | K₂CO₃ | DMSO | 110 | 24 | 88 |
| NiCl₂(dppf) | 2,4-Dichloro-1-methylimidazole | Piperidine | K₃PO₄ | Dioxane | 120 | 24 | 75 |
This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
For palladium-catalyzed aminations of bromoimidazoles, the use of sterically demanding biarylphosphine ligands like tBuBrettPhos has proven effective.[6] Copper-catalyzed systems, often employing simple and inexpensive ligands like amino acids, are particularly useful for the amination of iodo-substituted imidazoles.[13] Nickel catalysts can be a cost-effective alternative for the coupling of less reactive chloro-substituted imidazoles, although they may require higher temperatures.[10]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
To a reaction vessel charged with the dihaloimidazole (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol), is added the solvent. The mixture is degassed by bubbling with an inert gas (e.g., argon) for 15-20 minutes. The palladium catalyst (0.01-0.05 mmol) is then added, and the vessel is sealed and heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[16]
General Procedure for Buchwald-Hartwig Amination:
In an oven-dried reaction vessel, the dihaloimidazole (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol) are combined. The vessel is evacuated and backfilled with an inert gas. The solvent is then added, followed by the catalyst (e.g., Pd₂(dba)₃ and ligand, or CuI and ligand, or Ni catalyst). The reaction mixture is then heated to the specified temperature for the given time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired product.
Visualizing Catalytic Processes
To better understand the factors influencing these cross-coupling reactions, the following diagrams illustrate a general experimental workflow for catalyst screening and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: A generalized workflow for screening and identifying the optimal catalyst system for the cross-coupling of dihaloimidazoles.
Caption: A simplified representation of the catalytic cycle for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[16][17][18]
Conclusion
The selection of an optimal catalyst for the cross-coupling of dihaloimidazoles is a multi-faceted decision that depends on the desired regioselectivity, the nature of the halogen substituents, and the coupling partner. For Suzuki-Miyaura reactions, palladium catalysts with tailored phosphine ligands offer excellent control over regioselectivity. In the case of Buchwald-Hartwig aminations, while palladium systems remain highly effective, copper and nickel catalysts provide valuable alternatives, particularly for different halide substrates and cost considerations. The experimental data and protocols provided in this guide serve as a valuable starting point for researchers to design and execute efficient and selective cross-coupling reactions with dihaloimidazoles, paving the way for the synthesis of novel and functionalized imidazole-containing molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nickel-Catalyzed Radical Mechanisms: Informing Cross-Coupling for Synthesizing Non-Canonical Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New ligands enhance copper catalysis-SINOCOMPOUND [en.sinocompound.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oxalohydrazide Ligands for Copper-Catalyzed C−O Coupling Reactions with High Turnover Numbers | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: X-ray Crystallographic Validation of 4,5-Diiodo-2-methyl-1H-imidazole
A Comparative Guide for Researchers in Drug Development
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone for understanding their biological activity and optimizing their therapeutic potential. This guide provides a comprehensive comparison of the structural validation of 4,5-diiodo-2-methyl-1H-imidazole, a promising heterocyclic scaffold, with closely related analogues, underpinned by X-ray crystallography data. Detailed experimental protocols and comparative data are presented to assist researchers in this field.
Structural Validation by X-ray Crystallography: A Comparative Analysis
While a dedicated crystallographic study for this compound is not publicly available, a robust validation of its expected structure can be inferred from the analysis of closely related compounds: 4,5-diiodo-1H-imidazole and 4,5-diiodo-2-phenyl-1H-imidazole. The introduction of a methyl group at the 2-position is anticipated to have a minimal impact on the core imidazole ring geometry and the carbon-iodine bond lengths compared to the significant steric and electronic influence of a phenyl group.
| Parameter | 4,5-Diiodo-1H-imidazole[1] | 4,5-Diiodo-2-phenyl-1H-imidazole[2] | Expected for this compound |
| Molecular Formula | C₃H₂I₂N₂ | C₉H₆I₂N₂ | C₄H₄I₂N₂ |
| Molecular Weight | 319.87 g/mol | 395.96 g/mol | 333.90 g/mol |
| Crystal System | Tetragonal | Orthorhombic | Orthorhombic or Monoclinic (predicted) |
| Space Group | P 41 21 2 | P bca | - |
| Unit Cell Dimensions | a = 6.8867 Å, b = 6.8867 Å, c = 28.275 Å | a = 31.0150 Å, b = 17.5010 Å, c = 8.0461 Å | - |
| C-I Bond Lengths | Significantly differ from monoiodoimidazoles | Differ significantly between ca. 2.095 Å | Expected to be consistent with diiodoimidazole structures |
| Key Supramolecular Interactions | Halogen and Hydrogen Bonds | N—H⋯N hydrogen bonds forming zigzag chains | N—H⋯N hydrogen bonds and potential I⋯I interactions |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved from 2-methylimidazole as a starting material.[3] A general method for the di-iodination of imidazoles involves the reaction of the imidazole with iodine in the presence of a base.
A plausible synthetic route is as follows:
-
Dissolve 2-methylimidazole in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Add a base, for instance, potassium hydroxide, to the solution.
-
Introduce a solution of iodine in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for a specified period, typically several hours, to allow for complete di-iodination.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
X-ray Crystallography for Structure Determination
The following protocol outlines a general procedure for obtaining single crystals suitable for X-ray diffraction analysis of imidazole derivatives.[4][5]
-
Crystallization: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., dichloromethane, methanol, or a mixture). Allow the solution to cool slowly to room temperature. Alternatively, vapor diffusion techniques can be employed, where a solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.
-
Crystal Mounting: Carefully select a single crystal of appropriate size and quality under a microscope and mount it on a goniometer head.
-
Data Collection: Collect X-ray diffraction data at a controlled temperature (e.g., 150 K) using a diffractometer equipped with a suitable radiation source (e.g., Mo Kα).[2]
-
Structure Solution and Refinement: Process the collected data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters using full-matrix least-squares on F².[2]
Comparative Performance in a Drug Development Context
Halogenated imidazoles are valuable precursors for synthesizing more complex molecules with potential therapeutic applications, including anticancer and antibacterial agents.[2][6][7] The diiodo-substitution at the 4 and 5 positions provides two reactive sites for cross-coupling reactions, enabling the introduction of diverse functionalities.
| Compound | Key Features | Potential Applications in Drug Development |
| This compound | Two reactive iodine atoms for functionalization. The methyl group can influence solubility and steric interactions. | Precursor for the synthesis of disubstituted imidazoles as potential kinase inhibitors, antibacterial, or antifungal agents.[6][8] |
| 4,5-Dichloro-1H-imidazole | Less reactive than the diiodo analogue, which can offer selectivity in certain reactions. | Investigated for antifungal activities, although substitution at the imidazole core was found to diminish activity in some cases.[8] |
| 4,5-Dinitro-1H-imidazole | Electron-withdrawing nitro groups significantly alter the electronic properties of the imidazole ring.[9][10] | Primarily of interest in energetic materials research, but the electronic modifications could be explored for specific biological targets. |
| 4,5-Dimethyl-1H-imidazole | Lacks the reactive halogen handles for facile cross-coupling. | Serves as a control compound to assess the importance of substituents at the 4 and 5 positions for biological activity. |
Visualizing the Workflow and Comparisons
To further clarify the experimental process and the relationships between the compared molecules, the following diagrams are provided.
Caption: Workflow for the synthesis and X-ray crystallographic validation of this compound.
Caption: Structural and functional comparison of this compound with related analogues.
References
- 1. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,5-Diiodo-2-phenyl-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure of 4,5-dinitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of 4,5-Diiodo-2-methyl-1H-imidazole in Parallel Synthesis Platforms
For Researchers, Scientists, and Drug Development Professionals
In the landscape of parallel synthesis and library generation for drug discovery, the choice of building blocks is paramount to achieving molecular diversity and synthetic efficiency. Substituted imidazoles are a privileged scaffold in medicinal chemistry, and their synthesis often relies on the functionalization of pre-existing imidazole cores. This guide provides a comprehensive comparison of 4,5-diiodo-2-methyl-1H-imidazole and its performance in common parallel synthesis reactions against alternative dihaloimidazole analogs. The information presented herein is supported by experimental data from the scientific literature to aid researchers in selecting the optimal reagents for their high-throughput synthesis campaigns.
Reactivity and Performance in Key Cross-Coupling Reactions
The utility of dihaloimidazoles in parallel synthesis is primarily demonstrated through their participation in palladium-catalyzed cross-coupling reactions. The nature of the halogen atom significantly influences the reactivity, with the general trend for oxidative addition to palladium(0) being I > Br > Cl. This trend directly impacts reaction times and conditions required for successful coupling.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of parallel synthesis, the higher reactivity of the carbon-iodine bond in this compound can offer advantages in terms of milder reaction conditions and shorter reaction times compared to its dibromo and dichloro counterparts. However, this higher reactivity can sometimes lead to challenges in achieving mono-functionalization, often resulting in di-substituted products, which may or may not be the desired outcome depending on the library design.
| Reagent | Typical Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄, K₂CO₃ | 80-100 | 2-6 | 70-95 | [1][2] |
| 4,5-Dibromo-2-methyl-1H-imidazole | Pd(dppf)Cl₂, K₃PO₄ | 100-120 | 12-24 | 60-85 | [3][4] |
| 4,5-Dichloro-2-methyl-1H-imidazole | Pd₂(dba)₃/XPhos, Cs₂CO₃ | >120 | >24 | 40-70 | [5] |
Table 1: Comparative Performance in Suzuki-Miyaura Coupling. Yields are representative and can vary based on the specific boronic acid and reaction conditions used.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted imidazoles. Similar to the Suzuki-Miyaura reaction, the reactivity of the dihaloimidazole is dependent on the halogen. The use of this compound allows for the reaction to proceed under milder conditions, often at room temperature, which can be advantageous for thermally sensitive substrates.[6]
| Reagent | Typical Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 25-50 | 1-4 | 75-98 | [6][7] |
| 4,5-Dibromo-2-methyl-1H-imidazole | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 50-80 | 6-18 | 65-90 | [8][9] |
| 4,5-Dichloro-2-methyl-1H-imidazole | Pd₂(dba)₃/XPhos/CuI, Cs₂CO₃ | >80 | >24 | 30-60 | [6] |
Table 2: Comparative Performance in Sonogashira Coupling. Yields are representative and can vary based on the specific alkyne and reaction conditions used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The choice of dihaloimidazole can significantly impact the efficiency of this transformation. The higher reactivity of iodo-substituted imidazoles generally leads to higher yields and allows for the use of a broader range of amine coupling partners, including less nucleophilic anilines.
| Reagent | Typical Catalyst System | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 80-100 | 4-12 | 65-90 |
| 4,5-Dibromo-2-methyl-1H-imidazole | Pd(OAc)₂/BINAP, NaOtBu | 100-120 | 18-36 | 50-80 |
| 4,5-Dichloro-2-methyl-1H-imidazole | Pd₂(dba)₃/RuPhos, K₃PO₄ | >120 | >36 | 20-50 |
Table 3: Comparative Performance in Buchwald-Hartwig Amination. Yields are representative and can vary based on the specific amine and reaction conditions used.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these reactions in a parallel synthesis workflow. Below are representative protocols for the key cross-coupling reactions.
General Protocol for Parallel Suzuki-Miyaura Coupling
This protocol is designed for a 96-well plate format.
Reagents:
-
4,5-Dihalo-2-methyl-1H-imidazole (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
Procedure:
-
To each well of a 96-well plate, add the 4,5-dihalo-2-methyl-1H-imidazole.
-
Add the corresponding arylboronic acid to each well.
-
In a separate vial, prepare a stock solution of the palladium catalyst and base in the solvent.
-
Dispense the catalyst/base solution into each well.
-
Seal the plate and heat to the desired temperature with stirring for the specified time.
-
Cool the plate to room temperature.
-
Quench the reaction by adding water to each well.
-
Extract the products with an organic solvent (e.g., ethyl acetate).
-
Analyze the crude product by LC-MS and purify via high-throughput preparative HPLC.[10][11]
General Protocol for Parallel Sonogashira Coupling
Reagents:
-
4,5-Dihalo-2-methyl-1H-imidazole (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine)
Procedure:
-
To each well of a 96-well plate, add the 4,5-dihalo-2-methyl-1H-imidazole.
-
Add the corresponding terminal alkyne to each well.
-
In a separate vial, prepare a stock solution of the palladium catalyst and CuI in the amine base.
-
Dispense the catalyst solution into each well under an inert atmosphere.
-
Seal the plate and stir at the desired temperature for the specified time.
-
Upon completion, dilute the reaction mixtures with an organic solvent.
-
Wash the organic layer with aqueous ammonium chloride solution.
-
Dry the organic extracts, concentrate, and purify the products.
General Protocol for Parallel Buchwald-Hartwig Amination
Reagents:
-
4,5-Dihalo-2-methyl-1H-imidazole (1.0 eq)
-
Amine (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 1.5 eq)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
To each well of a 96-well plate under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add a solution of the 4,5-dihalo-2-methyl-1H-imidazole in the solvent to each well.
-
Add the corresponding amine to each well.
-
Seal the plate and heat to the desired temperature with stirring for the specified time.
-
Cool the plate to room temperature.
-
Dilute the reaction mixtures with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the products by automated flash chromatography.
Visualizing the Workflow and Chemical Space
The following diagrams illustrate a typical workflow for parallel synthesis and the logical relationship of using different dihaloimidazoles to access a diverse chemical space.
Caption: Automated parallel synthesis workflow for library generation.
Caption: Comparative utility of dihalo-2-methyl-imidazoles in library synthesis.
Conclusion
The choice between this compound and its bromo or chloro analogs for parallel synthesis applications is a trade-off between reactivity and selectivity. The diiodo derivative offers the advantage of higher reactivity, enabling milder reaction conditions and shorter reaction times, which are highly desirable in a high-throughput setting. This increased reactivity can, however, complicate efforts to achieve selective mono-functionalization. For libraries where di-substitution is desired or where milder conditions are critical for substrate stability, this compound is a superior choice. Conversely, for syntheses requiring sequential and highly selective mono-functionalization, the less reactive dibromo or even dichloro analogs may provide better control, albeit at the cost of harsher reaction conditions and longer reaction times. Ultimately, the optimal building block will depend on the specific goals of the chemical library and the synthetic routes employed.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-throughput purification of single compounds and libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microscale purification in support of high-throughput medicinal chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Cost-Effectiveness of 4,5-Diiodoimidazole Versus Other Dihalo-imidazoles: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of starting materials and intermediates is a critical factor that influences not only the efficacy of the final compound but also the overall cost and feasibility of a project. Dihalo-imidazoles are a versatile class of compounds widely used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. Among these, 4,5-diiodoimidazole presents a unique set of properties. This guide provides an objective comparison of the cost-effectiveness of 4,5-diiodoimidazole against other dihalo-imidazoles, namely 4,5-dibromoimidazole and 4,5-dichloroimidazole, with supporting data and experimental protocols.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, the following tables summarize the key cost and performance metrics for 4,5-diiodo-, 4,5-dibromo-, and 4,5-dichloroimidazole. It is important to note that direct, head-to-head comparative studies for all performance aspects are limited in the available literature. Therefore, the presented data is a synthesis of information from various sources and should be interpreted with consideration of potential variations in experimental conditions.
Table 1: Cost Comparison of Dihalo-imidazoles
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Price (USD/g) - Representative |
| 4,5-Diiodoimidazole | C₃H₂I₂N₂ | 319.87 | ≥98% | ~$13.00 - $32.00 |
| 4,5-Dibromoimidazole | C₃H₃Br₂N₂ | 225.87 | >98.0% | ~$1.21 (for 50mg) |
| 4,5-Dichloroimidazole | C₃H₂Cl₂N₂ | 136.97 | ≥98% | ~$14.40 |
Note: Prices are approximate and can vary significantly based on the supplier, quantity, and purity. The price for 4,5-dibromoimidazole is listed for a smaller quantity and may not be directly comparable to the per-gram price of the others in larger quantities.
Table 2: Performance Comparison in a Biological Context (Antifungal Activity)
Due to the lack of direct comparative Minimum Inhibitory Concentration (MIC) or IC50 values for the parent 4,5-dihalo-imidazoles, a quantitative comparison of their intrinsic antifungal efficacy cannot be definitively presented here. Researchers are encouraged to perform their own comparative assays based on their specific applications.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of dihalo-imidazoles.
Synthesis of 4,5-Diiodoimidazole
Materials:
-
Imidazole
-
Sodium hydroxide (NaOH)
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Ethyl acetate
Procedure:
-
In a reaction flask cooled in an ice bath, dissolve imidazole in an aqueous solution of sodium hydroxide (3 equivalents).
-
Slowly add a solution of elemental iodine (2 equivalents) dissolved in tetrahydrofuran to the reaction mixture with continuous stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Remove the tetrahydrofuran under reduced pressure at 40°C to precipitate the crude product.
-
The crude product can be purified by stirring in ethyl acetate at 40°C.
Synthesis of 4,5-Dichloroimidazole
Materials:
-
Imidazole
-
Sulfuryl chloride (SO₂Cl₂)
-
Acetonitrile
Procedure:
-
(A specific, detailed, and publicly available protocol for the direct dichlorination of imidazole at the 4 and 5 positions was not readily found in the searched literature. However, a common method for the chlorination of imidazoles involves the use of reagents like sulfuryl chloride. Researchers should consult specialized synthetic chemistry literature for a validated protocol.)
Synthesis of 4,5-Dibromoimidazole
Materials:
-
Imidazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane
Procedure:
-
(Detailed protocols for the direct dibromination of imidazole at the 4 and 5 positions are available in the chemical literature. A general approach involves reacting imidazole with a brominating agent like N-bromosuccinimide in a suitable solvent. The stoichiometry of the reactants is critical to control the degree of bromination.)
Mandatory Visualization: Signaling Pathway and Experimental Workflow
The following diagrams illustrate a key signaling pathway often targeted by imidazole-based inhibitors and a general experimental workflow for assessing the anticancer activity of these compounds.
Concluding Remarks on Cost-Effectiveness
A comprehensive cost-effectiveness analysis must weigh the upfront cost of a reagent against its performance in a specific application.
-
Cost: Based on currently available pricing, 4,5-dichloroimidazole and 4,5-diiodoimidazole have a higher cost per gram compared to the limited data for 4,5-dibromoimidazole. However, bulk pricing can significantly alter this landscape. The synthesis of 4,5-diiodoimidazole involves the use of iodine, which is generally more expensive than corresponding bromine or chlorine reagents, contributing to its higher cost.
-
Performance: The "effectiveness" component is highly application-dependent.
-
In Organic Synthesis: The carbon-iodine bond is weaker than the carbon-bromine and carbon-chlorine bonds. This makes 4,5-diiodoimidazole a more reactive substrate in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This higher reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times, potentially offsetting its higher initial cost by reducing other experimental expenses and improving yields.
-
In Medicinal Chemistry: The larger iodine atom can form stronger halogen bonds, which may lead to enhanced binding affinity to biological targets. Furthermore, the different electronic properties of the diiodo-substituents compared to dichloro or dibromo can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile. While some studies on related compounds suggest advantages for chlorinated derivatives in antifungal applications, the specific context of the target and the overall molecular scaffold are paramount.
-
Recommendation:
For applications requiring high reactivity in cross-coupling reactions, the higher initial cost of 4,5-diiodoimidazole may be justified by improved synthetic efficiency. For applications in drug discovery, the choice is less straightforward and should be guided by the specific biological target and structure-activity relationship studies. It may be prudent to screen all three dihalo-imidazoles in early-stage discovery to identify the most potent scaffold. 4,5-Dichloroimidazole and 4,5-dibromoimidazole represent more economical options for initial explorations and for applications where high reactivity is not a critical requirement.
Ultimately, the most cost-effective choice will be determined by a thorough evaluation of both the procurement/synthesis costs and the performance of the dihalo-imidazole in the specific experimental context of the researcher.
Quantitative NMR (qNMR) for Purity Assessment of 4,5-Diiodo-2-methyl-1H-imidazole: A Comparative Guide
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. For researchers, scientists, and drug development professionals, selecting the most accurate and efficient analytical methodology is a critical decision. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of 4,5-Diiodo-2-methyl-1H-imidazole, a key heterocyclic building block. Its performance is objectively compared with High-Performance Liquid Chromatography (HPLC), a widely used alternative, supported by established experimental data for analogous compounds.
The Power of qNMR in Purity Determination
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering a direct and accurate means of quantifying substances without the need for an analyte-specific reference standard.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, a fundamental principle that underpins its quantitative accuracy.[2][3] This characteristic makes qNMR a powerful tool for assigning the purity of novel compounds like this compound, where certified reference standards may not be readily available.
Comparative Analysis: qNMR vs. HPLC
The choice between qNMR and HPLC for purity assessment depends on various factors, including the specific analytical requirements, availability of reference standards, and the nature of potential impurities.[1]
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of protons.[2] | Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.[4] |
| Reference Standard | Does not require a specific reference standard of the analyte; uses a certified internal standard.[1] | Typically requires a certified reference standard of the analyte for accurate quantification.[4] |
| Accuracy & Precision | High accuracy and precision, with measurement uncertainty as low as 0.1% for certified reference materials.[5] | High precision, but accuracy is dependent on the purity of the reference standard.[1] |
| Selectivity | Excellent for distinguishing between structurally similar molecules and isomers.[2] | High selectivity achievable through optimization of stationary phase, mobile phase, and detector wavelength.[6] |
| Sensitivity | Generally lower sensitivity compared to HPLC, but can be improved with high-field instruments.[1] | High sensitivity, making it suitable for detecting trace-level impurities.[1] |
| Sample Throughput | Method development is often faster, with analysis times around 10-15 minutes per sample.[1] | Method development can be more time-consuming, with typical run times of 15-30 minutes per sample.[1] |
| Non-destructive | Yes, the sample can be recovered after analysis.[1] | No, the sample is consumed during the analysis. |
Experimental Protocol: ¹H qNMR for Purity Assessment
This section outlines a detailed methodology for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (Analyte)
-
Certified Internal Standard (e.g., Maleic acid, Dimethyl sulfone) with a known purity of >99.5%. The internal standard should have a simple ¹H NMR spectrum with signals that do not overlap with the analyte signals.
-
Deuterated Solvent (e.g., DMSO-d₆, Methanol-d₄) of high purity.
-
High-precision analytical balance (readability to 0.01 mg).
-
NMR tubes (5 mm, high precision).
2. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[7]
-
Accurately weigh an equimolar amount of the certified internal standard into the same vial.[7]
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL for a 5 mm tube) of the chosen deuterated solvent.[8]
-
Ensure complete dissolution by vortexing the vial.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).[8]
-
Acquisition Parameters:
-
Relaxation Delay (D1): A sufficiently long delay (e.g., 30-60 seconds) is crucial to ensure complete T1 relaxation of all relevant protons for accurate integration. This should be at least 5 times the longest T1 of the signals of interest.
-
Number of Scans (NS): A sufficient number of scans (e.g., 8-16) should be co-added to achieve a good signal-to-noise ratio (S/N > 150 for accurate quantification).[9]
-
Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.
-
Pulse Width: A calibrated 90° pulse.
-
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline correction on the resulting spectrum.
-
Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte signal
-
N_analyte = Number of protons corresponding to the analyte integral
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons corresponding to the internal standard integral
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Visualizing the qNMR Workflow
The following diagram illustrates the key steps in the qNMR experimental workflow for purity determination.
Caption: Workflow for purity determination by ¹H qNMR.
Logical Framework for Method Selection
The decision to use qNMR or an alternative method like HPLC for purity assessment of this compound should be based on a logical evaluation of the analytical needs.
Caption: Decision tree for selecting an analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of quantitative NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. enovatia.com [enovatia.com]
- 5. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. scispace.com [scispace.com]
- 10. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
Safety Operating Guide
Proper Disposal of 4,5-Diiodo-2-methyl-1H-imidazole: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 4,5-Diiodo-2-methyl-1H-imidazole is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedures for the safe handling and disposal of this compound, in line with established safety protocols for hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound, like similar imidazole derivatives, may cause skin, eye, and respiratory irritation.
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles to prevent eye contact.
-
Lab Coat: A fully buttoned lab coat to protect from skin exposure.
-
Respiratory Protection: In cases where dust may be generated, a dust respirator is recommended.
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1][2] An emergency eyewash station and safety shower should be readily accessible.
Waste Collection and Storage
Proper segregation and storage of chemical waste are fundamental to safe disposal.
-
Waste Container: Use a designated, sealable, and airtight container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and specify the contents, including the full chemical name: "this compound".
-
Segregation: Store the waste container away from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides to prevent dangerous chemical reactions.[2]
-
Storage Location: Keep the sealed waste container in a cool, dry, and well-ventilated secondary containment area until it is ready for collection.
Spill Management
In the event of a spill, prompt and safe cleanup is essential to minimize exposure and environmental impact.
-
Immediate Action: Alert personnel in the vicinity and, if necessary, the designated emergency services.[1]
-
Cleanup Procedure:
-
For dry spills, use dry clean-up methods to avoid generating dust.[1] Gently sweep or vacuum the material and place it into the designated hazardous waste container.
-
For wet spills, absorb the material with an inert absorbent and then place it in the sealed waste container.
-
-
Decontamination: After the spill has been collected, decontaminate the area with a suitable solvent and wash it down with large amounts of water. Prevent runoff from entering drains.[1]
Disposal Protocol
The final disposal of this compound must be conducted through an authorized channel.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company or your institution's environmental health and safety (EHS) department.[3][4][5]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes a chemical collection request form.[2]
-
Prohibited Disposal Methods: Do not dispose of this compound by flushing it down the drain or discarding it with regular trash.[5][6] This can lead to environmental contamination and may be in violation of regulations.
Summary of Key Information
| Aspect | Guideline | References |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety glasses/goggles, lab coat, dust respirator (if needed) | [1][2] |
| Waste Container | Sealable, airtight, compatible, and clearly labeled as "Hazardous Waste" with the chemical name | [1][2] |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, acid chlorides | [2] |
| Spill Cleanup | Use dry methods to avoid dust, collect in a sealed container, and decontaminate the area | [1] |
| Final Disposal | Through a licensed hazardous waste disposal service or institutional EHS department | [3][4][5] |
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling 4,5-Diiodo-2-methyl-1H-imidazole
Disclaimer: No specific Safety Data Sheet (SDS) for 4,5-Diiodo-2-methyl-1H-imidazole was located. The following guidance is based on the safety data for structurally similar compounds, including 4-iodo-1H-imidazole and 4-Iodo-5-methyl-1H-imidazole. It is imperative to conduct a thorough risk assessment before handling this chemical.
This guide furnishes immediate and essential safety, handling, and disposal information for this compound, a compound likely utilized in pharmaceutical development and biochemical research. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment. The primary hazards associated with structurally similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first and most critical lines of defense against chemical exposure. The following table summarizes the required PPE for handling this compound, based on the hazards identified for similar compounds.
| Body Part | PPE Recommendation | Specifications & Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or other chemically resistant gloves are recommended to prevent skin contact.[1][4] Always inspect gloves for tears or contamination before use and replace them immediately if compromised. |
| Eyes/Face | Safety goggles with side-shields or a face shield | To protect from splashes and dust, safety goggles conforming to recognized standards (e.g., ANSI Z87.1) are mandatory.[1][2] A face shield may be required for procedures with a high risk of splashing. |
| Body | Laboratory Coat | A standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.[1][2] |
| Respiratory | NIOSH-approved Respirator | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust.[1][2] If engineering controls are insufficient or during a spill cleanup, a NIOSH-approved respirator is necessary. |
Operational Plan: Safe Handling Workflow
A systematic approach is essential for the safe handling of this compound. The following step-by-step workflow must be implemented to minimize exposure.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a safety shower and eyewash station are readily accessible.[1]
-
Assemble all necessary equipment and reagents before beginning work.[1]
-
Inspect all PPE for integrity before donning.
2. Handling:
-
Handle the compound in a well-ventilated area, such as a chemical fume hood.[1][2]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.[2]
3. Post-Handling:
-
Decontaminate all equipment and the work area upon completion.[1]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Properly remove and dispose of contaminated PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with the full chemical name, "this compound," and appropriate hazard warnings.[1]
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
-
Disposal:
-
Dispose of all chemical waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain.
-
Experimental Protocols
Currently, there are no specific, detailed experimental protocols cited in the safety and handling documents for this compound. Researchers should develop and validate their own experimental procedures based on the specific requirements of their work, incorporating the safety measures outlined in this guide. General prudent practices for handling hazardous chemicals in a laboratory setting should be followed.[5]
Visualizations
Logical Relationship for Safe Chemical Handling
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
